3-[3-(Trifluoromethyl)phenoxy]aniline
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-3-1-5-11(7-9)18-12-6-2-4-10(17)8-12/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUIHKNRWGRHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631231 | |
| Record name | 3-[3-(Trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625106-28-7 | |
| Record name | 3-[3-(Trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-[3-(Trifluoromethyl)phenoxy]aniline chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis methodologies, and predicted biological significance of 3-[3-(Trifluoromethyl)phenoxy]aniline (CAS No. 625106-28-7). This molecule is of interest to the drug discovery and medicinal chemistry sectors due to the presence of the trifluoromethyl group, a moiety known to enhance key pharmacological parameters. The trifluoromethyl group can significantly improve lipophilicity, metabolic stability, and the binding affinity of drug candidates to their targets.[1][2][3][4][5]
Given the limited availability of experimental data for this specific isomer, this guide combines reported information with predicted properties and established synthetic protocols for structurally related compounds. All quantitative data, both experimental and predicted, are summarized for clarity.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 625106-28-7 | N/A |
| Molecular Formula | C₁₃H₁₀F₃NO | [6] |
| Molecular Weight | 253.22 g/mol | [6] |
| Physical State | Yellow oil | [6] |
| Boiling Point | N/A (Predicted: ~350-400 °C) | [6] |
| Melting Point | N/A | [6] |
| Density | N/A | [6] |
| Solubility | N/A | [6] |
| pKa (predicted) | ~3.5 (amine) |
Note: Predicted values are based on computational models and should be confirmed by experimental data. The predicted pKa is estimated based on the electronic effects of the phenoxy and trifluoromethyl groups on the aniline nitrogen.
Potential Synthesis Methodologies
The synthesis of this compound involves the formation of a diaryl ether linkage. Two common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Experimental Protocol 1: Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers using a copper catalyst, typically at elevated temperatures.[7][8][9]
Reaction Scheme:
Detailed Methodology:
-
Reactant Preparation: To a dry reaction flask, add 3-aminophenol (1.0 eq.), 1-bromo-3-(trifluoromethyl)benzene (1.1 eq.), a copper(I) catalyst such as CuI (0.1 eq.), a ligand such as 1,10-phenanthroline (0.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 120-160 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can be adapted for C-O bond formation and often proceeds under milder conditions than the Ullmann condensation.[10][11]
Reaction Scheme:
Detailed Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to a dry reaction flask.
-
Reactant Addition: Add 3-bromophenol (1.0 eq.), 3-(trifluoromethyl)aniline (1.2 eq.), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for 8-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann condensation.
Visualized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
Predicted Biological Significance and Structure-Activity Relationships
While no specific biological activity has been reported for this compound, the structural motifs present suggest potential pharmacological relevance.
The trifluoromethyl (-CF₃) group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and lipophilicity can lead to:
-
Enhanced Metabolic Stability: The C-F bond is strong and resistant to metabolic degradation, which can increase the half-life of a drug.[1]
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[4]
-
Modulated Binding Affinity: The electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups and influence hydrogen bonding and other non-covalent interactions with biological targets.[2][5]
The phenoxy aniline scaffold is present in a number of biologically active compounds. For instance, some phenoxyaniline derivatives have been investigated for their interaction with cytochrome P450 enzymes, which are crucial for drug metabolism.[12] Others have shown potential as anti-inflammatory agents.[13]
The combination of these two moieties in this compound makes it an interesting candidate for screening in various therapeutic areas, including oncology and infectious diseases, where trifluoromethylated compounds have shown promise.
The following diagram illustrates the potential influence of the key structural features of this compound on its predicted pharmacological properties.
Caption: Conceptual diagram of the influence of structural moieties on predicted pharmacological properties.
Conclusion
This compound is a compound with limited experimentally determined data. However, based on its chemical structure, it is a promising molecule for further investigation in drug discovery programs. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties. The synthesis of this compound is achievable through established methods such as the Ullmann condensation or Buchwald-Hartwig amination. Further experimental studies are required to fully elucidate its chemical properties and biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-[3-(Trifluoromethyl)phenoxy]aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic routes for the preparation of 3-[3-(Trifluoromethyl)phenoxy]aniline, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis of this molecule can be effectively achieved through two well-established cross-coupling methodologies: the Ullmann Condensation and the Buchwald-Hartwig Amination. This document outlines detailed experimental protocols, presents quantitative data for analogous reactions, and provides visual representations of the synthetic pathways.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, combining a trifluoromethylphenyl ether with an aniline moiety, imparts unique electronic and lipophilic properties to target molecules. The reliable and scalable synthesis of this intermediate is therefore of significant interest. This guide explores two powerful catalytic methods for the crucial C-O or C-N bond formation required for its synthesis.
Proposed Synthetic Pathways
Two principal retrosynthetic disconnections for this compound lead to two distinct and viable synthetic strategies. The first approach involves the formation of the diaryl ether linkage via an Ullmann condensation. The second strategy focuses on the construction of the carbon-nitrogen bond through a Buchwald-Hartwig amination.
Figure 1: Retrosynthetic analysis of this compound.
Route 1: Ullmann Condensation for C-O Bond Formation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[1] In this proposed route, 3-aminophenol is coupled with 1-bromo-3-(trifluoromethyl)benzene in the presence of a copper catalyst and a base.
Figure 2: Proposed synthesis of this compound via Ullmann Condensation.
Experimental Protocol: Ullmann Condensation
This protocol is a generalized procedure based on analogous Ullmann diaryl ether syntheses. Optimization of specific parameters may be required.
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-aminophenol (1.0 eq.), 1-bromo-3-(trifluoromethyl)benzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Quantitative Data for Analogous Ullmann Diaryl Ether Syntheses
| Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Iodoanisole | 4-Methoxyphenol | CuI (10) | K3PO4 | Acetonitrile | 80 | 95 |
| 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | K3PO4 | Acetonitrile | 100 | 88 |
| 1-Iodo-4-nitrobenzene | Phenol | CuI (10) | Cs2CO3 | Dioxane | 90 | 92 |
| 1-Bromo-4-cyanobenzene | p-Cresol | CuIPPh3 (5) | K2CO3 | Toluene | 100 | 75 |
Route 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[2] A plausible approach for the synthesis of the target molecule involves the coupling of 1-bromo-3-phenoxybenzene with an ammonia equivalent or a protected amine, followed by deprotection. A more direct, albeit potentially more challenging, route is the coupling of 3-aminophenol with 1-bromo-3-(trifluoromethyl)benzene.
Figure 3: Proposed synthesis of this compound via Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for the specific substrates.
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial add the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add anhydrous toluene and stir for 10 minutes.
-
Reaction Setup: To a separate oven-dried Schlenk tube, add 3-aminophenol (1.2 eq.), 1-bromo-3-(trifluoromethyl)benzene (1.0 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).
-
Reagent Addition: Add the pre-formed catalyst solution to the Schlenk tube containing the reactants.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the final product.
Quantitative Data for Analogous Buchwald-Hartwig Aminations
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd(OAc)2 (2) | P(t-Bu)3 (3) | NaOtBu | Toluene | 80 | 98 |
| 1-Chloro-4-nitrobenzene | Morpholine | Pd2(dba)3 (1) | XPhos (3) | K3PO4 | Dioxane | 100 | 95 |
| 4-Chlorotoluene | Benzylamine | Pd(OAc)2 (1.5) | RuPhos (3) | Cs2CO3 | t-BuOH | 100 | 92 |
| 1-Bromo-3,5-dimethylbenzene | 2-Aminopyridine | Pd(OAc)2 (2) | Xantphos (4) | Cs2CO3 | Dioxane | 110 | 85 |
Synthesis of Starting Materials
The successful synthesis of the target molecule relies on the availability of high-quality starting materials.
Synthesis of 3-Aminophenol
3-Aminophenol can be prepared through several established methods, including the reduction of 3-nitrophenol or the caustic fusion of 3-aminobenzenesulfonic acid. A common laboratory-scale preparation involves the hydrogenation of 3-nitrophenol.
Figure 4: Synthesis of 3-aminophenol by reduction of 3-nitrophenol.
Synthesis of 1-Bromo-3-(trifluoromethyl)benzene
This starting material can be synthesized from 3-(trifluoromethyl)aniline via a Sandmeyer-type reaction.
Figure 5: Synthesis of 1-bromo-3-(trifluoromethyl)benzene from 3-(trifluoromethyl)aniline.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig amination represent viable and powerful strategies for the synthesis of this compound. The choice between these two routes may depend on factors such as substrate availability, functional group tolerance, and desired reaction conditions. The Ullmann condensation, while often requiring harsher conditions, utilizes a more economical copper catalyst. In contrast, the Buchwald-Hartwig amination generally proceeds under milder conditions with a broader substrate scope but necessitates the use of more expensive palladium catalysts and phosphine ligands. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and optimizing the most suitable synthetic approach for their specific needs.
References
An In-depth Technical Guide to the Spectral Analysis of 3-[3-(Trifluoromethyl)phenoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectral characteristics of 3-[3-(Trifluoromethyl)phenoxy]aniline (CAS No. 625106-28-7; Molecular Weight: 253.22). Due to the absence of publicly available spectral data for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural analogues and functional groups. Furthermore, it details generalized experimental protocols for obtaining such spectra, serving as a practical reference for researchers.
Introduction
This compound is a substituted aromatic amine with a molecular structure that presents interesting features for spectral analysis. The molecule consists of an aniline ring substituted at the 3-position with a phenoxy group, which in turn is substituted at its 3-position with a trifluoromethyl group. This unique arrangement of an electron-donating amino group, an ether linkage, and a strongly electron-withdrawing trifluoromethyl group on two aromatic rings dictates its characteristic spectral behavior. Understanding these spectral properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings, particularly in medicinal chemistry and materials science.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and the phenoxy rings, as well as a broad signal for the amine protons.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 7.4 - 7.6 | m |
| ~ 7.2 - 7.3 | t |
| ~ 6.8 - 7.0 | m |
| ~ 6.6 - 6.7 | m |
| ~ 3.7 | br s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the electron-withdrawing trifluoromethyl group will significantly influence the chemical shifts of the carbons on the phenoxy ring.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Description |
| ~ 158 | C-O (phenoxy) |
| ~ 148 | C-N (aniline) |
| ~ 132 (q) | C-CF₃ |
| ~ 131 | Aromatic C-H |
| ~ 124 (q) | -CF₃ |
| ~ 122 | Aromatic C-H |
| ~ 118 | Aromatic C-H |
| ~ 116 | Aromatic C-H |
| ~ 112 | Aromatic C-H |
| ~ 108 | Aromatic C-H |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the C-O-C ether linkage, and the C-F bonds of the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations will also be present.[1][2]
| Predicted FT-IR Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H stretch |
| 1620 - 1580 | N-H bend and Aromatic C=C stretch |
| 1500 - 1400 | Aromatic C=C stretch |
| 1300 - 1100 | C-F stretch (strong) and C-O-C stretch |
| 900 - 675 | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 253. The fragmentation pattern would likely involve cleavage of the ether bond and loss of the trifluoromethyl group.
| Predicted Mass Spectrometry Data | |
| m/z | Predicted Fragment |
| 253 | [M]⁺ (Molecular Ion) |
| 184 | [M - CF₃]⁺ |
| 92 | [C₆H₆N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for aromatic amines like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Filter the solution through a small plug of glass wool in the pipette if any solid particles are present.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Chemical shifts are referenced to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
A small amount of a modifying agent, such as formic acid (0.1%), may be added to promote ionization.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).
-
Parameters:
-
Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.
-
Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
MS/MS Analysis: To obtain structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion (or protonated molecule) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Mandatory Visualizations
Caption: Workflow for the spectral analysis of a chemical compound.
Caption: Logical flow of an NMR experiment.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to acquire them. For researchers and professionals in drug development and chemical sciences, these predicted data and detailed protocols offer a valuable starting point for the analysis and characterization of this and structurally similar molecules. The provided workflows and diagrams serve to visually simplify the complex processes of spectral data acquisition and analysis. Future experimental work is necessary to confirm and refine the predicted spectral data presented herein.
References
physical properties of 3-[3-(Trifluoromethyl)phenoxy]aniline
An In-depth Technical Guide on the Core Physical Properties of 3-[3-(Trifluoromethyl)phenoxy]aniline
Introduction
This compound is an aromatic amine derivative containing a trifluoromethyl group, a moiety of significant interest in medicinal chemistry and materials science due to its unique electronic properties. This technical guide aims to provide a comprehensive overview of the known physical properties of this compound, targeted at researchers, scientists, and drug development professionals. It is important to note that while the fundamental identifiers of this compound are established, extensive experimental data on its physical properties are not widely available in public literature. This guide compiles the available information and provides context through general properties of related compounds and relevant experimental protocols.
Physical and Chemical Properties
Detailed experimental values for many of the core have not been extensively reported. The available data is summarized in the table below. Aromatic amines, in general, are high-boiling liquids or low-melting solids and exhibit limited solubility in water.[1][2]
| Property | Value | Source |
| Molecular Formula | C13H10F3NO | [3] |
| Molecular Weight | 253.22 g/mol | [3] |
| CAS Number | 625106-28-7 | [3] |
| Physical State | Yellow oil | [3] |
| Melting Point | Not Available | [3] |
| Boiling Point | Not Available | [3] |
| Solubility | Not Available | [3] |
| pKa | Not Available |
Experimental Protocols
While specific experimental protocols for the synthesis and property determination of this compound are not detailed in the available literature, this section provides a representative synthetic protocol for a related class of compounds, ortho-trifluoromethoxylated aniline derivatives, to illustrate a relevant laboratory procedure.
Representative Synthesis: Ortho-trifluoromethoxylated Aniline Derivatives
The synthesis of aniline derivatives containing trifluoromethyl or related groups is of significant interest for creating building blocks for pharmaceuticals and agrochemicals.[4] A common challenge is the facile and safe introduction of the trifluoromethoxy (OCF3) group.[4] The following protocol describes a user-friendly method for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[4]
Step 1: Trifluoromethoxylation
-
In a reaction vessel, combine methyl 4-(N-hydroxyacetamido)benzoate (1 equivalent), 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), and a catalytic amount of cesium carbonate (Cs2CO3).[4]
-
Add chloroform as the solvent.[4]
-
Stir the reaction mixture at room temperature to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[4]
Step 2: OCF3 Migration
-
Transfer the intermediate product from Step 1 to a pressure vessel with nitromethane.[4]
-
Heat the vessel to 120 °C and stir for 20 hours. Caution: Impure nitromethane can be explosive at high temperatures; the reaction should be conducted with appropriate safety measures, such as behind a safety shield.[4]
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.[4]
-
Purify the crude product using flash column chromatography to obtain the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[4]
This protocol demonstrates a modern approach to synthesizing complex aniline derivatives that can be adapted for various substituted anilines.[4]
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. However, the structural motifs present in the molecule—the aniline core and the trifluoromethyl group—are common in biologically active compounds.
The trifluoromethyl group is a privileged structural fragment in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[5] Aniline derivatives also form the basis for a wide range of pharmaceuticals and are investigated for various biological activities.[6] Further research would be required to elucidate any specific biological effects of this compound.
Experimental Workflow Visualization
As no specific signaling pathways for this compound are documented, the following diagram illustrates the experimental workflow for the representative synthesis of ortho-trifluoromethoxylated aniline derivatives described in Section 2.1.
References
- 1. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 2. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Advent and Evolution of Trifluoromethyl-Substituted Anilines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into aniline scaffolds has been a transformative development in medicinal chemistry and materials science. This powerful electron-withdrawing moiety dramatically alters the physicochemical properties of the parent aniline, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for trifluoromethyl-substituted anilines, offering valuable insights for researchers in drug discovery and chemical synthesis.
A Historical Perspective: From Curiosity to Cornerstone
The journey of trifluoromethyl-substituted anilines is intrinsically linked to the broader history of organofluorine chemistry. Early investigations into the biological effects of trifluoromethyl groups date back to 1927 with the work of F. Lehmann.[1] However, the practical synthesis of trifluoromethylated aromatic compounds remained a significant challenge for many years.
A pivotal moment came in 1892 when Frédéric Swarts developed a method for introducing fluorine using antimony fluoride, successfully converting benzotrichloride to PhCF2Cl and PhCF3.[1] This early work laid the foundation for future advancements. In the 1930s, industrial players like Kinetic Chemicals and IG Farben advanced the field by replacing the often-problematic SbF3 with hydrogen fluoride (HF).[1]
The mid-20th century saw the development of key trifluoromethylating reagents that would become indispensable tools for organic chemists. The introduction of sodium trifluoroacetate by Matsui in 1981 and the development of trifluoromethyltrimethylsilane (TMSCF3) by Ingo Ruppert in 1984, with its subsequent application in nucleophilic trifluoromethylation by Prakash and Olah in 1989, were significant milestones.[1] The latter part of the 20th century and the early 21st century witnessed the advent of powerful electrophilic trifluoromethylating reagents, including the Umemoto, Togni, and Langlois reagents, which have greatly expanded the accessibility and versatility of trifluoromethyl-substituted anilines.[2]
Physicochemical Properties of Trifluoromethyl-Substituted Anilines
The strategic placement of a trifluoromethyl group on the aniline ring profoundly influences its electronic and physical properties. This is quantitatively reflected in properties such as the acid dissociation constant (pKa) of the corresponding anilinium ion.
| Compound | pKa (in water) | pKa (in DMSO) |
| Aniline | 4.63 | 3.6 |
| 4-Chloroaniline | 4.15 | 2.6 |
| 4-Methylaniline | 5.08 | 4.1 |
| 4-Methoxyaniline | 5.34 | 4.8 |
| 3-(Trifluoromethyl)aniline | 3.52 | ~2.5 |
| 4-(Trifluoromethyl)aniline | 3.70 | ~2.7 |
The electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the aniline nitrogen, resulting in a lower pKa value compared to aniline and its electron-donating substituted derivatives. This modulation of basicity is a critical consideration in drug design, as it affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.
Key Synthetic Methodologies
The synthesis of trifluoromethyl-substituted anilines has evolved from harsh, classical methods to more sophisticated and milder catalytic approaches. This section details the experimental protocols for some of the most significant methods.
Classical Approaches
One of the earliest and most direct methods for producing trifluoromethylanilines involves the nitration of benzotrifluoride followed by reduction. This method, however, often results in a mixture of isomers, with the meta-isomer being the major product.[3]
Experimental Protocol: Nitration of Benzotrifluoride and Subsequent Reduction
-
Nitration: To a stirred mixture of benzotrifluoride and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), the reaction is typically carried out at a controlled temperature (e.g., 0-10 °C).
-
Work-up: After the reaction is complete, the mixture is poured onto ice, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting mixture of nitrobenzotrifluoride isomers is purified by fractional distillation or chromatography.
-
Reduction: The purified nitrobenzotrifluoride isomer is then reduced to the corresponding aniline. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst) or by using a reducing agent like iron powder in the presence of an acid (e.g., hydrochloric acid).[3]
-
Final Work-up and Purification: After the reduction is complete, the reaction mixture is basified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final trifluoromethylaniline is purified by distillation or crystallization.
Modern Synthetic Methods: The Era of Electrophilic Trifluoromethylating Reagents
The development of stable and reactive electrophilic trifluoromethylating reagents has revolutionized the synthesis of trifluoromethyl-substituted anilines, allowing for more direct and regioselective introductions of the CF3 group.
Umemoto reagents are S-(trifluoromethyl)dibenzothiophenium salts that act as powerful electrophilic CF3 sources.[4]
Experimental Protocol: Trifluoromethylation of Aniline with an Umemoto Reagent
-
Reaction Setup: In a vial under an inert atmosphere (e.g., argon), the aniline substrate (1 equivalent) and the Umemoto reagent (e.g., S-(trifluoromethyl)dibenzothiophenium triflate, 1 equivalent) are dissolved in a dry aprotic solvent such as N,N-dimethylformamide (DMF).[4]
-
Base: An excess of the aniline substrate (e.g., 2-4 equivalents) can act as the base to neutralize the acid generated during the reaction.[4]
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or 19F NMR spectroscopy.[4]
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated aniline isomers.
Togni reagents are hypervalent iodine compounds that serve as versatile and relatively mild electrophilic trifluoromethylating agents.[5]
Experimental Protocol: Nickel-Catalyzed C-H Trifluoromethylation of Free Anilines with a Togni Reagent
-
Reaction Setup: To an oven-dried reaction vessel are added the aniline substrate, a nickel catalyst (e.g., Ni(OAc)2), a ligand (e.g., a bipyridine derivative), and the Togni reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one).[5]
-
Solvent: The reactants are dissolved in a suitable organic solvent, such as 1,2-dichloroethane (DCE).
-
Reaction Conditions: The reaction mixture is heated at a specific temperature (e.g., 80 °C) under an inert atmosphere for a designated period.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
Purification: The residue is purified by flash column chromatography to yield the trifluoromethylated aniline product.[5]
The Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) is an inexpensive and stable solid that can generate the trifluoromethyl radical under oxidative conditions.[6]
Experimental Protocol: Oxidative Trifluoromethylation of Anilines with Langlois Reagent
-
Reaction Setup: In a reaction flask, the aniline substrate is dissolved in a suitable solvent mixture (e.g., acetonitrile and water).
-
Reagents: The Langlois reagent and an oxidant (e.g., tert-butyl hydroperoxide) are added to the solution. A catalytic amount of a copper salt (e.g., Cu(OAc)2) is often employed.[6]
-
Reaction Conditions: The reaction is typically stirred at room temperature.
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.
-
Purification: The crude product, which may contain a mixture of regioisomers, is purified by column chromatography.[6]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of trifluoromethyl-substituted anilines.
Conclusion
The discovery and development of trifluoromethyl-substituted anilines represent a significant achievement in organic synthesis with profound implications for drug discovery and materials science. From the early, often harsh, synthetic methods to the modern, more refined catalytic approaches, the ability to precisely install a trifluoromethyl group onto an aniline ring has provided chemists with a powerful tool to modulate molecular properties. The continued exploration of novel trifluoromethylation strategies will undoubtedly lead to the creation of new and improved pharmaceuticals and functional materials in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 4. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
3-[3-(Trifluoromethyl)phenoxy]aniline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-[3-(Trifluoromethyl)phenoxy]aniline, along with a detailed experimental protocol for its synthesis.
Core Compound Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀F₃NO | [1] |
| Molecular Weight | 253.22 g/mol | [1] |
| CAS Number | 625106-28-7 | [1] |
| Physical State | Yellow oil | [1] |
| Purity | 97% | [1] |
Synthesis Protocol
A common method for the synthesis of substituted phenoxy aniline derivatives involves the reduction of a nitro-precursor. The following is a representative experimental protocol for the synthesis of a related compound, 4-(3-Trifluoromethyl)phenoxy)aniline, which can be adapted for the synthesis of the 3-isomer.
Reaction: Reduction of 1-nitro-4-(3-(trifluoromethyl)phenoxy)benzene to 4-(3-(Trifluoromethyl)phenoxy)aniline.[2]
Materials:
-
1-nitro-4-(3-(trifluoromethyl)phenoxy)benzene
-
Methanol (MeOH)
-
Palladium on activated charcoal (Pd/C, 10% w/w)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 1-nitro-4-(3-(trifluoromethyl)phenoxy)benzene (e.g., 750 mg, 2.67 mmol) in methanol (20 mL).[2]
-
Add 10% Pd/C (e.g., 100 mg) to the solution.[2]
-
Stir the reaction mixture at ambient temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 15 hours.[2]
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2]
-
Remove the solvent (volatiles) from the filtrate in vacuo.[2]
-
Triturate the resulting solid with dichloromethane (DCM, 1 mL) and hexanes (15 mL) to yield the final product.[2]
Characterization: The final product can be characterized using various analytical techniques including:
-
Infrared Spectroscopy (IR)
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
High-Resolution Mass Spectrometry (HRMS)
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Synthetic workflow for 4-(3-(Trifluoromethyl)phenoxy)aniline.
References
A Technical Guide to 3-[3-(Trifluoromethyl)phenoxy]aniline: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-[3-(Trifluoromethyl)phenoxy]aniline, a key building block in modern medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group often enhances the lipophilicity, metabolic stability, and binding affinity of molecules, making this compound a valuable starting material for drug discovery and the synthesis of novel functional materials.[1][2] This document details its commercial availability, physicochemical properties, experimental protocols for its synthesis, and its role in research and development.
Commercial Availability and Suppliers
This compound, identified by CAS Number 625106-28-7 , is commercially available from several chemical suppliers specializing in research and development compounds.[3][4] Availability typically ranges from milligram to gram quantities, with options for bulk and custom synthesis upon request.
Below is a summary of typical product specifications from commercial suppliers. Researchers are advised to request a certificate of analysis (CoA) for lot-specific data.
| Parameter | Typical Specification | Source |
| CAS Number | 625106-28-7 | [3][4] |
| Molecular Formula | C13H10F3NO | [3] |
| Molecular Weight | 253.22 g/mol | [3] |
| Purity | ≥97% | [4] |
| MDL Number | MFCD06656963 | [3] |
| Physical Form | Solid / Semi-solid | - |
| Storage | Recommended to store at 2-8°C |
Physicochemical Properties
The properties of this compound make it a versatile reagent in organic synthesis. The trifluoromethyl group significantly influences its electronic properties and reactivity.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| InChI Key | MSUIHKNRWGRHJZ-UHFFFAOYSA-N | [3] |
| Boiling Point | Not specified, but related isomers have high boiling points. | |
| Melting Point | Not specified. | - |
| Solubility | Generally soluble in organic solvents like methanol, DCM, and EtOAc. | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving an Ullmann condensation (or a related copper- or palladium-catalyzed etherification) followed by the reduction of a nitro group. This method is analogous to the synthesis of related phenoxy aniline isomers.[5]
Step 1: Synthesis of 1-Nitro-3-[3-(trifluoromethyl)phenoxy]benzene
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophenol (1.0 eq), 1-bromo-3-(trifluoromethyl)benzene (1.1 eq), potassium carbonate (K₂CO₃) (2.0 eq), and a catalytic amount of copper(I) iodide (CuI) (0.1 eq).
-
Solvent: Add dimethylformamide (DMF) as the solvent.
-
Reaction Conditions: Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the diaryl ether intermediate.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the 1-nitro-3-[3-(trifluoromethyl)phenoxy]benzene intermediate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).[5]
-
Catalyst: Add a catalytic amount of palladium on activated charcoal (10% Pd/C).[5]
-
Reaction Conditions: Stir the mixture vigorously under a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) at ambient temperature for 4-16 hours.[5] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield this compound. The product can be further purified by trituration or chromatography if necessary.[5]
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
Trifluoromethylaniline derivatives are crucial scaffolds in modern chemistry.[1] The trifluoromethyl group is a bioisostere for other groups and can improve a compound's pharmacological profile by modulating lipophilicity, metabolic stability, and receptor binding affinity.[2]
Role as a Chemical Building Block:
This compound serves as a versatile intermediate for creating more complex molecules. The aniline functional group is readily derivatized through reactions such as:
-
Amide bond formation
-
Sulfonamide synthesis
-
N-alkylation and N-arylation
-
Diazotization followed by Sandmeyer reactions
-
Participation in cross-coupling reactions to form new C-N bonds
These transformations allow for the systematic exploration of chemical space around the core scaffold, which is a fundamental strategy in lead optimization during drug discovery. This compound and its derivatives have been investigated for their potential as antitumor and antiviral agents.[6] For example, derivatives of related trifluoromethyl-substituted phenyl moieties have shown potent activity against drug-resistant bacteria.[7]
Caption: Role of the core scaffold in a drug discovery workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 625106-28-7 [sigmaaldrich.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 4-(3-TRIFLUOROMETHYLPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. ossila.com [ossila.com]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-[3-(Trifluoromethyl)phenoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. These application notes provide a detailed protocol and relevant data for the Buchwald-Hartwig amination using 3-[3-(Trifluoromethyl)phenoxy]aniline as a key building block. The trifluoromethyl group offers unique electronic properties and metabolic stability, making its incorporation into complex molecules a valuable strategy in drug discovery.[2]
The target transformation involves the coupling of an aryl halide (or pseudo-halide) with this compound to furnish a triarylamine derivative. These products are of significant interest due to their potential applications as therapeutic agents and electronic materials.
Reaction Principle and Scope
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.[1][3]
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally affording the best results. The selection of the base and solvent system is also crucial for achieving high yields and reaction rates. This protocol focuses on the use of modern, highly active catalyst systems applicable to a broad range of substrates.
Experimental Protocols
While a specific protocol for this compound is not extensively documented in the literature, the following procedures are based on established methods for structurally similar electron-deficient anilines and fluoroalkylamines.[4] These protocols are designed to be robust starting points for optimization.
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of Aryl Bromides
This protocol is suitable for the coupling of this compound with a variety of aryl bromides.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
This compound
-
Aryl bromide
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and stir the reaction mixture at 100-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of Aryl Chlorides
Aryl chlorides are often more challenging substrates. The use of a more active pre-catalyst is recommended.
Materials:
-
[2-(2'-Dicyclohexylphosphino)phenyl] (dicyclohexyl)phosphine palladium(I) chloride dimer (XPhos-Pd-G3)
-
Potassium phosphate tribasic (K₃PO₄)
-
This compound
-
Aryl chloride
-
Anhydrous tert-butanol or dioxane
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add XPhos-Pd-G3 (0.02 mmol, 2 mol%) and K₃PO₄ (2.0 mmol).
-
Add the aryl chloride (1.0 mmol) and this compound (1.2 mmol).
-
Add anhydrous tert-butanol or dioxane (5 mL).
-
Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination with anilines bearing electron-withdrawing groups, which can serve as a reference for reactions involving this compound.
Table 1: Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides with Substituted Anilines
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 3-Methoxyaniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Bromoanisole | 3-Chloroaniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |
| 3 | 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 8 | >90 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 3-(Trifluoromethyl)aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 18 | 80-90 |
Table 2: Catalyst and Ligand Selection Guide
| Catalyst Precursor | Ligand | Aryl Halide Compatibility | Amine Scope | Key Features |
| Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos | Cl, Br, I, OTf | Primary & secondary amines, anilines | High activity, broad scope |
| Pd(OAc)₂, Pd₂(dba)₃ | BINAP, DPPF | Br, I, OTf | Primary amines, anilines | Good for electron-rich and -neutral substrates |
| XPhos-Pd-G3 | (integrated) | Cl, Br, I | Wide range of amines | Air- and moisture-stable precatalyst |
Mandatory Visualizations
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Considerations
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst and base.
-
Verify the quality of the palladium catalyst and ligand.
-
Increase the reaction temperature or time.
-
Consider a different ligand or base. For electron-deficient anilines, a stronger base like LiHMDS might be beneficial.[5]
-
-
Side Reactions:
-
Hydrodehalogenation of the aryl halide can be a competing side reaction. Using a bulkier ligand can sometimes suppress this.
-
Formation of diarylated amine can occur, especially with primary anilines. Adjusting the stoichiometry of the amine to aryl halide can minimize this.
-
-
Substrate Compatibility:
-
The trifluoromethyl group is generally stable under Buchwald-Hartwig conditions.
-
Other functional groups on the aryl halide or aniline may not be compatible with the strong base used. A weaker base like K₃PO₄ or Cs₂CO₃ may be necessary.[5]
-
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of complex arylamines. The protocols outlined above provide a solid foundation for the successful coupling of this compound with a range of aryl halides. Careful selection of the catalyst system, base, and reaction conditions is paramount to achieving high yields and purity. The resulting triarylamine products are valuable scaffolds for the development of new pharmaceuticals and functional materials, warranting further exploration of this versatile reaction.
References
Application Notes and Protocols for N-arylation of 3-[3-(Trifluoromethyl)phenoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-arylation of 3-[3-(Trifluoromethyl)phenoxy]aniline, a key transformation in the synthesis of novel diarylamine scaffolds. Such compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.
Introduction
The N-arylation of anilines is a fundamental carbon-nitrogen (C-N) bond-forming reaction in organic synthesis. The resulting diarylamine structural motif is a prevalent feature in a wide array of biologically active molecules and functional materials. Among the various methods available, the Buchwald-Hartwig amination stands out as a versatile and widely adopted palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines.[1][2] This protocol has been adapted for the N-arylation of this compound, a substrate featuring an electron-withdrawing trifluoromethylphenoxy group.
N-aryl derivatives of 3-phenoxyaniline have demonstrated potential as inhibitors of the c-Myc oncogene, a critical regulator of cell proliferation and apoptosis.[3][4] Inhibition of the c-Myc/Max dimerization and its subsequent binding to DNA can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
General Protocol for Buchwald-Hartwig N-arylation
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with various aryl bromides.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 4-bromoanisole, 1-bromo-4-chlorobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the corresponding aryl bromide (1.2 mmol, 1.2 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), Xantphos (0.1 mmol, 10 mol%), and tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol, 5 mol%).
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-arylated product.
Data Presentation
The following table summarizes the expected yields for the N-arylation of anilines with structural similarities to this compound under typical Buchwald-Hartwig conditions. These values are based on literature precedents for anilines bearing electron-withdrawing substituents and are intended to be representative.[5] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Aryl Bromide | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenoxy]aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | ~97 |
| 4-Bromoanisole | N-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenoxy]aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | ~95 |
| 1-Bromo-4-chlorobenzene | N-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | ~90 |
| 3-Bromopyridine | N-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenoxy]aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | ~85 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Proposed Signaling Pathway
The N-arylated derivatives of this compound may exert their potential anticancer effects through the inhibition of the c-Myc signaling pathway, ultimately leading to apoptosis.
Caption: Proposed mechanism of action via c-Myc inhibition and apoptosis induction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. munin.uit.no [munin.uit.no]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-[3-(Trifluoromethyl)phenoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-[3-((Trifluoromethyl)phenoxy]aniline as a key building block in the synthesis of potent kinase inhibitors, with a particular focus on targeting the AXL receptor tyrosine kinase. The protocols outlined below are intended to serve as a guide for the synthesis and evaluation of novel kinase inhibitors.
Introduction
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical target in oncology.[1] Overexpression and activation of AXL are associated with poor prognosis, metastasis, and the development of resistance to conventional cancer therapies in various malignancies, including non-small cell lung cancer, breast cancer, and acute myeloid leukemia.[1][2] Consequently, the development of small molecule inhibitors that target AXL is an area of intense research.
The 3-[3-(Trifluoromethyl)phenoxy]aniline scaffold represents a valuable pharmacophore for the design of AXL inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the phenoxy aniline core provides a versatile platform for further chemical modification to optimize potency and selectivity.
Quantitative Data of a Representative AXL Kinase Inhibitor
The following table summarizes the in vitro potency of Bemcentinib (BGB324), a selective AXL kinase inhibitor that shares structural similarities with compounds derivable from this compound. This data is provided for comparative purposes to guide the evaluation of newly synthesized compounds.
| Compound Name | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Bemcentinib (BGB324) | AXL | 14 | Cell-free assay | [3] |
| Bemcentinib (BGB324) | A549 (NSCLC) | ~560 | A549 | [4] |
| Bemcentinib (BGB324) | H1299 (NSCLC) | ~670 | H1299 | [4] |
| Bemcentinib (BGB324) | H1299 (NSCLC) | ~4000 | H1299 | [3] |
Experimental Protocols
This section details a representative multi-step synthesis of a hypothetical AXL kinase inhibitor, Compound 3 , starting from this compound. This protocol is based on established synthetic methodologies for analogous kinase inhibitors.
Synthesis Workflow:
Caption: A representative multi-step synthesis workflow for a kinase inhibitor.
Step 1: Synthesis of 2-Chloro-N-(3-(3-(trifluoromethyl)phenoxy)phenyl)acetamide (Intermediate 1)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask, add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of N-(pyrimidin-4-yl)-2-((3-(3-(trifluoromethyl)phenoxy)phenyl)amino)acetamide (Intermediate 2)
-
Reaction Setup: In a sealed vessel, combine Intermediate 1 (1.0 eq), a suitable pyrimidine derivative (e.g., 4-aminopyrimidine) (1.1 eq), a base such as potassium carbonate or cesium carbonate (2.0 eq), and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield Intermediate 2.
Step 3: Synthesis of the Final Kinase Inhibitor (Compound 3) via Palladium-Catalyzed Cross-Coupling
This step is an example of a potential final modification. The specific reaction will depend on the desired final structure.
-
Reaction Setup: To a solution of Intermediate 2 (if it contains a suitable handle for cross-coupling, e.g., a halogen) (1.0 eq) in a solvent mixture such as dioxane/water, add a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05 eq), and a base (e.g., sodium carbonate or potassium phosphate) (2.0 eq).
-
Reaction Conditions: Degas the reaction mixture with nitrogen or argon and then heat to 80-100 °C for 4-12 hours.
-
Reaction Monitoring: Monitor the formation of the final product by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the final compound by preparative high-performance liquid chromatography (HPLC) or crystallization to obtain the pure kinase inhibitor, Compound 3 .
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by AXL kinase inhibitors.
Caption: AXL Receptor Tyrosine Kinase Signaling Pathway.
Upon binding of its ligand, GAS6, the AXL receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[2][5] These pathways are crucial for cell proliferation, survival, migration, and invasion. AXL kinase inhibitors block the catalytic activity of AXL, thereby inhibiting these downstream signals.
Caption: The PI3K/Akt Signaling Pathway.
The PI3K/Akt pathway is a critical downstream effector of AXL.[6][7] Activation of PI3K leads to the phosphorylation of PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins like BAD and stimulates cell growth and proliferation through the activation of mTORC1.
Caption: The MAPK/ERK Signaling Pathway.
The MAPK/ERK pathway is another key signaling cascade activated by AXL.[8][9] This pathway involves a series of protein kinases that ultimately leads to the activation of ERK. ERK then translocates to the nucleus to regulate the activity of transcription factors, promoting the expression of genes involved in cell proliferation and invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: 3-[3-(Trifluoromethyl)phenoxy]aniline as a Versatile Precursor for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-[3-(trifluoromethyl)phenoxy]aniline as a key building block in the synthesis of potential next-generation agrochemicals. The trifluoromethylphenyl ether and aniline moieties are prevalent in a variety of bioactive molecules, offering a unique combination of properties that can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.
Overview and Rationale
The incorporation of a trifluoromethyl (CF3) group into agrochemical candidates is a well-established strategy for increasing metabolic stability, lipophilicity, and binding affinity to target enzymes. The this compound scaffold combines this beneficial group with a reactive aniline functionality, making it an attractive starting point for the synthesis of diverse compound libraries for high-throughput screening.
The m-trifluoromethylphenyl group is a known pharmacophore in several commercial herbicides that act by inhibiting carotenoid biosynthesis, a vital process in plants.[1] By utilizing this compound, researchers can explore novel chemical space around this critical moiety to develop new active ingredients with improved properties and potentially novel modes of action.
Key Applications in Agrochemical Synthesis
While this compound is a versatile intermediate, one of its most promising applications lies in the synthesis of novel heterocyclic herbicides, particularly those targeting bleaching mechanisms in weeds. The aniline group can be readily transformed into various functional groups, allowing for its incorporation into different heterocyclic systems.
Synthesis of Novel Triazole Herbicides
One potential application is in the synthesis of 1,2,4-triazole derivatives, a class of compounds known for their herbicidal activity. The general synthetic approach involves the conversion of the aniline to an isothiocyanate, followed by cyclization with a hydrazide to form the triazole ring.
Quantitative Data Summary
The following tables summarize representative data for agrochemicals synthesized from precursors structurally related to this compound. This data is provided to illustrate the potential efficacy of compounds that could be derived from the target precursor.
Table 1: Herbicidal Activity of Analogue Triazole Derivatives against Brassica campestris
| Compound ID | Concentration (µg/mL) | Inhibition Rate (%) |
| 4c | 100 | 75.0 |
| 4i | 100 | 82.6 |
| Norflurazon | 100 | 95.2 |
Data adapted from a study on 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles.[2]
Table 2: Physicochemical Properties of Diflufenican (a related herbicide)
| Property | Value |
| Melting Point | 159.5°C |
| Water Solubility | <0.05 mg/L at 25°C |
| Log Kow | 4.2 |
| Vapor Pressure | 4.25 × 10⁻³ mPa (25°C) |
[3]
Experimental Protocols
General Protocol for the Synthesis of a 1,2,4-Triazole Herbicide Candidate from this compound
This protocol outlines a potential synthetic route.
Step 1: Synthesis of 1-(isothiocyanato)-3-[3-(trifluoromethyl)phenoxy]benzene
-
To a solution of this compound (1 eq.) in dichloromethane, add thiophosgene (1.1 eq.) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the isothiocyanate.
Step 2: Synthesis of the Thiosemicarbazide Intermediate
-
To a solution of the isothiocyanate (1 eq.) in ethanol, add a substituted hydrazine (1 eq.).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to yield the thiosemicarbazide.
Step 3: Cyclization to the 1,2,4-Triazole
-
Suspend the thiosemicarbazide (1 eq.) in an aqueous solution of sodium hydroxide (2M).
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the triazole-thiol.
-
Filter the solid, wash with water, and dry.
Step 4: S-Alkylation of the Triazole-thiol
-
To a solution of the triazole-thiol (1 eq.) in acetone, add potassium carbonate (1.5 eq.) and an alkyl halide (e.g., methyl iodide, 1.2 eq.).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the final S-alkylated triazole.
Protocol for In-Vitro Herbicidal Activity Assay
-
Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
-
In a petri dish containing a filter paper, add 2 mL of a test solution at the desired concentration (e.g., 100 µg/mL).
-
Place 20 seeds of a model plant (e.g., Brassica campestris) on the filter paper.
-
Incubate the petri dishes in a growth chamber under controlled light and temperature conditions.
-
After 7-10 days, measure the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition compared to a solvent-only control.
Visualizations
Mode of Action
Many herbicides containing the 3-(trifluoromethyl)phenyl moiety, such as Diflufenican and Flurtamone, act by inhibiting carotenoid biosynthesis.[3][4] Specifically, they are known to inhibit the enzyme phytoene desaturase (PDS).[2] This enzyme is crucial for protecting chlorophyll from photooxidation. Inhibition of PDS leads to the accumulation of phytoene and a lack of colored carotenoids, resulting in characteristic bleaching symptoms (white or yellowing leaves) and eventual plant death.[4] It is hypothesized that novel compounds derived from this compound may exhibit a similar mode of action.
References
Application Notes and Protocols for the Coupling of 3-[3-(Trifluoromethyl)phenoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 3-[3-(trifluoromethyl)phenoxy]aniline, a key intermediate in the synthesis of various compounds with potential applications in drug discovery and materials science. The primary method detailed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The phenoxy aniline scaffold is present in a variety of biologically active compounds. The ability to efficiently couple this aniline with various aryl and heteroaryl partners is crucial for the synthesis of diverse chemical libraries for screening and development.
The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines.[1] It offers significant advantages over traditional methods, such as the Ullmann condensation, by providing milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1]
Reaction Principle: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination involves the cross-coupling of an amine with an aryl halide or triflate. The catalytic cycle, illustrated below, generally proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl aniline product is formed, regenerating the Pd(0) catalyst.
Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocols
General Protocol for Palladium-Catalyzed N-Arylation:
Caption: General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5-10 mL).
-
In a separate vial, weigh the palladium precatalyst (0.01-0.05 mmol) and the phosphine ligand (0.02-0.10 mmol) and add them to the reaction mixture under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for Buchwald-Hartwig amination reactions. These are general conditions and should be optimized for the specific coupling of this compound with a given aryl halide.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ | [Pd(allyl)Cl]₂ |
| Ligand | XPhos | SPhos | BINAP |
| Base | NaOt-Bu | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 100 | 110 | 80 |
| Catalyst Loading (mol%) | 1-2 | 2-5 | 1-3 |
| Ligand Loading (mol%) | 2-4 | 4-10 | 2-6 |
| Reaction Time (h) | 12-24 | 18-36 | 24-48 |
Important Considerations
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is crucial to maintain an inert atmosphere throughout the reaction.
-
Dry Reagents and Solvents: Water can deactivate the catalyst and interfere with the reaction. Ensure all reagents and solvents are anhydrous.
-
Choice of Ligand and Base: The choice of ligand and base is critical and depends on the specific substrates. Sterically hindered biarylphosphine ligands like XPhos and SPhos are often effective for challenging couplings. The basicity of the amine and the nature of the aryl halide will influence the choice of base.
-
Reaction Monitoring: Closely monitoring the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion
The Buchwald-Hartwig amination provides a robust and versatile method for the N-arylation of this compound. By carefully selecting the catalyst, ligand, base, and solvent, a wide range of diarylamine derivatives can be synthesized in good to excellent yields. The protocols and data presented here serve as a starting point for researchers to develop and optimize their specific coupling reactions, enabling the exploration of novel chemical space in drug discovery and materials science.
References
Application Notes and Protocols: 3-[3-(Trifluoromethyl)phenoxy]aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to increase metabolic stability, lipophilicity, and binding affinity.[1] Aniline derivatives bearing a trifluoromethyl group are therefore crucial building blocks in the synthesis of novel therapeutics.[2]
While direct applications of 3-[3-(Trifluoromethyl)phenoxy]aniline are not extensively detailed in publicly available research, its close structural analog, 3-(Trifluoromethyl)aniline , serves as a vital starting material and key scaffold in the development of targeted therapies, particularly in oncology. This document will focus on the application of 3-(Trifluoromethyl)aniline as a representative scaffold, detailing its use in the synthesis of novel tyrosine kinase inhibitors, presenting their biological activities, and providing relevant experimental protocols. The principles and applications described herein are broadly applicable to the structural class, including this compound.
Application: A Scaffold for Novel Anticancer Tyrosine Kinase Inhibitors
Recent research has demonstrated the utility of 3-(Trifluoromethyl)aniline in the design and synthesis of novel phthalic-based anticancer agents.[3] These compounds are designed to act as Type-II kinase inhibitors, targeting the "DFG-out" inactive conformation of kinases, which can offer greater selectivity and overcome resistance to traditional Type-I inhibitors. Molecular docking studies have indicated that the presence of the 3-(trifluoromethyl)aniline moiety correlates with higher binding affinities to a range of cancer-related protein kinases, including ABL, Trk, EGFR, and VEGFR.[3]
Biological Activity of Synthesized Derivatives
A series of benzamides and isophthalamides were synthesized utilizing 3-(Trifluoromethyl)aniline. Their in vitro anticancer activity was evaluated against several human cancer cell lines. The results, summarized below, highlight the potential of this scaffold in developing potent anticancer agents.[3]
Data Presentation
Table 1: In Vitro Anticancer Activity of 3-(Trifluoromethyl)aniline Derivatives
| Compound ID | Structure | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PANC-1 IC₅₀ (µM) |
| 8 | 3-(4-(2-Fluorobenzoyl)piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide | > 50 | 23.3 ± 1.5 | > 50 |
| 10 | N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-(4-(naphthalen-1-yl)piperazine-1-carbonyl)benzamide | 23.9 ± 1.1 | 18.7 ± 0.9 | 24.5 ± 1.2 |
| 11 | N1-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-N3-(2-nitrophenyl)isophthalamide | 16.5 ± 0.8 | 15.3 ± 0.7 | 18.9 ± 0.9 |
| 12 | N1-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-N3-(2-methyl-5-nitrophenyl)isophthalamide | 10.1 ± 0.5 | 13.4 ± 0.6 | 12.7 ± 0.6 |
| Cisplatin | (Reference) | 12.1 ± 0.6 | 10.5 ± 0.5 | 11.8 ± 0.5 |
Data sourced from Lykourinas, I.; et al. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Pharmaceuticals 2023, 16, 335.[3]
Experimental Protocols
The following protocols are adapted from the general procedures described for the synthesis of the anticancer agents mentioned above.[3]
Protocol 1: Synthesis of N-(3-(trifluoromethyl)phenyl)isophthalamic acid (Intermediate)
-
Reaction Setup: Dissolve isophthalic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Aniline: Add a solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM dropwise to the flask at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(3-(trifluoromethyl)phenyl)isophthalamic acid.
Protocol 2: General Procedure for Amide Coupling
-
Activation: To a solution of the N-(3-(trifluoromethyl)phenyl)isophthalamic acid intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired piperazine derivative (e.g., 1-(2-fluorobenzoyl)piperazine) (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., from 0.1 to 100 µM) in fresh medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated cells) and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Targeted Tyrosine Kinase Signaling Pathway.
Experimental Workflow
Caption: Drug Discovery and Evaluation Workflow.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-[3-(Trifluoromethyl)phenoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-[3-(trifluoromethyl)phenoxy]aniline. This aniline derivative is a valuable building block in medicinal chemistry and materials science, owing to the presence of the trifluoromethyl group which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies for anilines bearing electron-withdrawing groups. While direct literature examples for this specific substrate are limited, the following information serves as a robust guide for reaction development and optimization.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several key named reactions are particularly relevant for the functionalization of this compound.
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In the context of the target molecule, this would typically involve the coupling of this compound with various aryl or heteroaryl halides to generate diarylamines.
-
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an aryl halide (or triflate). To utilize the target aniline in a Suzuki coupling, it would first need to be converted into an aryl halide or triflate derivative.
-
Heck Coupling: The Heck reaction forms a carbon-carbon bond between an aryl halide (or triflate) and an alkene.[1] Similar to the Suzuki coupling, the aniline would need to be derivatized to an aryl halide to participate as the arylating agent.
-
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[2] Again, derivatization of the aniline to an aryl halide is a prerequisite for its use in this transformation.
The electron-withdrawing nature of the 3-(trifluoromethyl)phenoxy group can influence the reactivity of the aniline nitrogen and the aromatic ring. The nitrogen atom's nucleophilicity is reduced, which can make C-N bond formation in Buchwald-Hartwig aminations more challenging, potentially requiring more active catalyst systems or stronger bases.
Data Presentation: Hypothesized Reaction Parameters
The following tables summarize hypothesized reaction conditions for various palladium-catalyzed cross-coupling reactions of this compound derivatives. These conditions are extrapolated from general protocols for electron-poor anilines and related substrates. Optimization will be necessary for specific substrate combinations.
Table 1: Buchwald-Hartwig Amination of this compound
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 70-85 |
| 3 | 4-Iodoanisole | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 80-90 |
Table 2: Suzuki-Miyaura Coupling of 1-Bromo-3-[3-(trifluoromethyl)phenoxy]benzene
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 88-96 |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/EtOH/H₂O | 80 | 18 | 85-95 |
Table 3: Heck Coupling of 1-Iodo-3-[3-(trifluoromethyl)phenoxy]benzene
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 80-90 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 85-95 |
| 3 | 1-Octene | Herrmann's catalyst (1) | - | NaOAc | DMA | 120 | 36 | 75-85 |
Table 4: Sonogashira Coupling of 1-Bromo-3-[3-(trifluoromethyl)phenoxy]benzene
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 65 | 12 | 90-97 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Piperidine | DMF | 80 | 18 | 85-92 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | 4 | DIPA | Toluene | 70 | 24 | 88-95 |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Protocol for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL).
-
Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines the coupling of a boronic acid with 1-bromo-3-[3-(trifluoromethyl)phenoxy]benzene (prepared separately from the corresponding aniline via a Sandmeyer reaction).
Materials:
-
1-Bromo-3-[3-(trifluoromethyl)phenoxy]benzene
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water
Procedure:
-
To a round-bottom flask, add 1-bromo-3-[3-(trifluoromethyl)phenoxy]benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-[3-(Trifluoromethyl)phenoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The compound 3-[3-(Trifluoromethyl)phenoxy]aniline is a valuable synthetic intermediate, serving as a key building block for the synthesis of a variety of pharmacologically active molecules. Its diaryl ether linkage and trifluoromethyl-substituted phenyl ring make it a desirable scaffold in drug discovery programs targeting a range of therapeutic areas.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on two common and effective methods for C-N bond formation: the Ullmann condensation and the Buchwald-Hartwig amination. These protocols are intended to guide researchers in the efficient and scalable production of this important intermediate.
Synthetic Strategies
The synthesis of this compound typically involves the coupling of 3-aminophenol with a suitable 3-(trifluoromethyl)phenyl halide or the coupling of aniline with a 3-(trifluoromethyl)phenoxy halide. The two most prominent methods for achieving this transformation on a larger scale are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Diagram of Synthetic Pathways
Caption: Alternative synthetic strategies for this compound.
Experimental Protocols
Protocol 1: Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers and amines, typically employing a copper catalyst at elevated temperatures.[1][2] This protocol describes the coupling of 3-aminophenol with 1-bromo-3-(trifluoromethyl)benzene.
Materials:
-
3-Aminophenol
-
1-Bromo-3-(trifluoromethyl)benzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Multi-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 3-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Add 1,10-phenanthroline (0.2 eq) and 1-bromo-3-(trifluoromethyl)benzene (1.2 eq).
-
Heat the reaction mixture to 120-130 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds under milder conditions than the Ullmann condensation.[3][4] This protocol details the coupling of aniline with 1-bromo-3-(trifluoromethyl)phenoxybenzene.
Materials:
-
Aniline
-
1-Bromo-3-(trifluoromethyl)phenoxybenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Schlenk flask or multi-neck round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a Schlenk flask, combine tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene to the flask.
-
Add 1-bromo-3-(trifluoromethyl)phenoxybenzene (1.0 eq) and aniline (1.2 eq).
-
Heat the reaction mixture to 90-100 °C with stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper(I) iodide | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | 1,10-Phenanthroline | Xantphos |
| Base | Potassium carbonate (K2CO3) | Sodium tert-butoxide (NaOtBu) |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene |
| Temperature | 120-130 °C | 90-100 °C |
| Reaction Time | 12-18 hours | 8-12 hours |
| Typical Yield | 65-75% | 80-90% |
| Purity (post-chromatography) | >98% | >98% |
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods for the scale-up synthesis of this compound. The Buchwald-Hartwig amination generally offers higher yields and milder reaction conditions, but the palladium catalyst and specialized ligands can be more expensive. The Ullmann condensation, while requiring higher temperatures, utilizes a less expensive copper catalyst. The choice of method will depend on factors such as cost, available equipment, and desired throughput. The protocols provided here offer a solid foundation for the successful synthesis of this important building block for drug discovery and development.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of 3-[3-(Trifluoromethyl)phenoxy]aniline at the Amino Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common and effective methods for the functionalization of the amino group of 3-[3-(Trifluoromethyl)phenoxy]aniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl and phenoxy substituents. The following protocols are based on established synthetic transformations of structurally similar anilines and can be adapted for the target molecule.
Overview of Functionalization Reactions
The primary amino group of this compound is a versatile handle for a wide range of chemical transformations. These modifications are crucial for modulating the physicochemical properties, biological activity, and material characteristics of the resulting derivatives. Key functionalization reactions include:
-
N-Acylation (Amide Formation): Reaction with acylating agents such as acyl chlorides or anhydrides to form stable amide bonds. This is a fundamental transformation in drug discovery for introducing diverse side chains.
-
N-Sulfonylation (Sulfonamide Formation): Reaction with sulfonyl chlorides to yield sulfonamides, a common motif in a variety of therapeutic agents.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, to generate ureas and thioureas, which are important pharmacophores.
-
Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction with aryl halides or triflates to form N-aryl derivatives.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the functionalization of anilines structurally related to this compound. These data serve as a guide for reaction optimization.
Table 1: N-Acylation (Amide Formation)
| Aniline Substrate | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(Trifluoromethyl)aniline | Phenylacetyl chloride | Triethylamine | Benzene | RT | - | 53 |
| Aniline | Acetic anhydride | None | Water | RT | 0.25 | 98 |
| 3-Fluoroaniline | 2-(4-formylphenoxy)acetyl chloride | - | - | - | - | 65 |
| 3-Chloroaniline | 2-(4-formylphenoxy)acetyl chloride | - | - | - | - | 70 |
| 3-Bromoaniline | 2-(4-formylphenoxy)acetyl chloride | - | - | - | - | 75 |
Table 2: N-Sulfonylation (Sulfonamide Formation)
| Aniline Substrate | Sulfonylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-(Trifluoromethyl)aniline | Benzenesulfonyl chloride | Pyridine | - | 0 - 25 | - | ~100 |
| 3-Amine-1H-1,2,4-triazole | 4-Fluorobenzenesulfonyl chloride | - | Acetonitrile | 0 - RT | 6 | 52 |
Table 3: Urea Formation
| Aniline Substrate | Isocyanate | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-(Trifluoromethyl)aniline | 1-(Adamantan-1-ylmethyl) isocyanate | - | - | - | - | 71 | | 3-Chloroaniline | 1-(Adamantan-1-ylmethyl) isocyanate | - | - | - | - | 92 |
Table 4: Reductive Amination
| Aniline Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Benzaldehyde | Me2PhSiH | o-Dichlorobenzene | 100 | 20 | 95 |
| Aniline | Acetophenone | Me2PhSiH | o-Dichlorobenzene | 100 | 20 | 92 |
Table 5: Buchwald-Hartwig Amination
| Aniline Substrate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Secondary Amines | Aryl Chlorides/Bromides | Pd(OAc)2 | RuPhos | NaOtBu | Neat | 110 | 50-99 |
Experimental Protocols
The following are detailed protocols for key functionalization reactions. Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol for N-Acylation (Amide Formation) with Acyl Chloride
This protocol describes the general procedure for the synthesis of an amide from an aniline and an acyl chloride.
Workflow Diagram:
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or benzene)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in the chosen anhydrous solvent.
-
Add 1.1 to 1.5 equivalents of the tertiary amine base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.05 equivalents of the acyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amide.
Protocol for N-Sulfonylation (Sulfonamide Formation)
This protocol outlines the synthesis of a sulfonamide from an aniline and a sulfonyl chloride.
Workflow Diagram:
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3-[3-(Trifluoromethyl)phenoxy]aniline in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during coupling reactions involving 3-[3-(Trifluoromethyl)phenoxy]aniline.
Troubleshooting Guides
This section offers solutions to specific issues you might encounter during your experiments.
Issue 1: Low Yield or Stalled Reaction
You observe incomplete conversion of your starting materials, resulting in a low yield of the desired coupled product.
-
Possible Cause 1: Catalyst Deactivation. Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen and impurities.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use high-purity, anhydrous reagents and solvents.
-
-
Possible Cause 2: Suboptimal Ligand or Base. The choice of ligand and base is critical for efficient catalytic turnover.
-
Solution: Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). Sterically hindered, electron-rich ligands often improve reaction efficiency for challenging substrates.
-
-
Possible Cause 3: Incorrect Temperature. The reaction temperature may be too low for efficient activation or too high, leading to catalyst decomposition.
-
Solution: Perform a temperature screen, typically between 80-120 °C for Buchwald-Hartwig reactions, to find the optimal balance between reaction rate and catalyst stability.
-
Issue 2: Formation of Homo-coupled Byproduct
You have identified a significant amount of a biaryl byproduct, resulting from the self-coupling of your aryl halide partner.
-
Possible Cause 1: Inefficient Cross-Coupling. If the desired cross-coupling is slow, the competing homo-coupling pathway can dominate.
-
Solution: Employ more active catalyst systems. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.
-
-
Possible Cause 2: Base-Promoted Side Reactions. Certain strong bases can contribute to homo-coupling.
-
Solution: Test alternative bases. While strong bases like NaOt-Bu are often required, sometimes a weaker base like K₃PO₄ can provide better selectivity.
-
Issue 3: Formation of a Di-arylated Aniline Byproduct
The primary product is contaminated with a triarylamine, where the aniline nitrogen has reacted with two equivalents of the aryl halide.
-
Possible Cause: High Reactivity of the Product. The newly formed secondary amine product can sometimes be more reactive than the starting aniline, leading to a second coupling event.
-
Solution 1: Adjust Stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the aryl halide to favor the mono-arylation product.
-
Solution 2: Use Sterically Hindered Ligands. Ligands with significant steric bulk can physically block the approach of the larger secondary amine product to the palladium center, thus preventing the second arylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in a Buchwald-Hartwig amination using this compound? A1: The most common side reactions are:
-
Homo-coupling of the aryl halide coupling partner.
-
Hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom.
-
Double N-arylation of the aniline, leading to a triarylamine byproduct.
-
Beta-hydride elimination , which can occur if the amine has an α-proton, leading to an imine and a hydrodehalogenated arene.[1]
Q2: Does the trifluoromethyl (-CF₃) group on the phenoxy ring cause specific side reactions? A2: The -CF₃ group itself is generally robust under typical palladium-catalyzed coupling conditions. As a strong electron-withdrawing group, it primarily influences the electronic properties of the molecule, such as the nucleophilicity of the aniline nitrogen. It does not typically participate directly in side reactions but can affect the overall reaction rate and efficiency.
Q3: Can I use this compound in other coupling reactions like Suzuki or Sonogashira? A3: While the primary amine of the aniline is the key functional group for C-N couplings like the Buchwald-Hartwig amination, the aromatic rings of the molecule could potentially be functionalized with a halide or triflate.[2][3] If so, this modified substrate could participate in C-C coupling reactions like the Suzuki-Miyaura[4][5] or Sonogashira[6][7][8] reactions.
Q4: My reaction mixture is turning very dark. Is this normal? A4: While many palladium-catalyzed reactions are colored, a rapid change to a very dark brown or black solution, especially with the formation of a precipitate ("palladium black"), can indicate catalyst decomposition and deactivation. This is often caused by oxygen, moisture, or excessively high temperatures. Ensure your reaction setup is fully inert and consider lowering the reaction temperature.
Data Presentation
Table 1: Illustrative Effect of Ligand Choice on Product Distribution in a Buchwald-Hartwig Amination
| Ligand | Desired Product Yield (%) | Homo-coupled Byproduct (%) | Di-arylated Byproduct (%) |
| P(t-Bu)₃ | 75 | 15 | 8 |
| dppf | 62 | 25 | 10 |
| XPhos | 92 | <5 | <2 |
| SPhos | 90 | <5 | <3 |
Note: Data are representative and illustrate common trends. Optimal conditions must be determined experimentally.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a standard starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.1 mmol, 1.1 equiv), the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv), and anhydrous, degassed toluene (5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine completion.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Common side reaction pathways in C-N coupling reactions.
Caption: A logical workflow for troubleshooting common coupling reaction issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 3-[3-(Trifluoromethyl)phenoxy]aniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[3-(Trifluoromethyl)phenoxy]aniline for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing this compound?
A1: The most common and effective strategies involve forming the diaryl ether bond. This is typically achieved through two main routes:
-
Ullmann Condensation (or Goldberg Reaction): This classic method uses a copper catalyst to couple an aryl halide with an alcohol or amine. For this synthesis, it would typically involve reacting 3-aminophenol with 1-bromo-3-(trifluoromethyl)benzene or 3-bromonitrobenzene with 3-(trifluoromethyl)phenol followed by reduction.[1][2][3]
-
Buchwald-Hartwig Amination: A more modern palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4][5][6][7]
-
Nitro-Intermediate Reduction: A highly reliable route involves synthesizing the nitro-analogue, 1-nitro-3-[3-(trifluoromethyl)phenoxy]benzene, via an Ullmann-type reaction, followed by a high-yielding reduction of the nitro group to an amine using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[8]
Q2: Which synthetic route generally offers the highest yield?
A2: The two-step route involving the synthesis of a nitro-intermediate followed by its reduction often provides the most consistent and highest overall yields. The final reduction step, in particular, is typically very clean and quantitative.[8] The Buchwald-Hartwig amination can also provide excellent yields but may require more careful optimization of ligands and reaction conditions.[4]
Q3: What are the most critical parameters that influence the reaction yield?
A3: For both Ullmann and Buchwald-Hartwig couplings, the following parameters are critical:
-
Catalyst and Ligand: The choice of the palladium or copper catalyst and the corresponding phosphine or diamine ligand is crucial. Modern, sterically hindered ligands often give superior results.[4][6]
-
Base: The type and strength of the base (e.g., NaOtBu, Cs2CO3, K3PO4) can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, deoxygenated, high-boiling polar aprotic solvents like dioxane, toluene, or DMF are typically required.[1][9]
-
Temperature: These reactions often require elevated temperatures, but excessive heat can lead to catalyst decomposition and side reactions.[1]
-
Purity of Reagents: All starting materials, solvents, and reagents must be pure and anhydrous, as water and oxygen can deactivate the catalyst.
Q4: How can I minimize the formation of side products?
A4: Common side products include homocoupled biaryls from the starting aryl halides. To minimize these:
-
Use a catalyst system with a high turnover number and stability.
-
Maintain a strictly inert (nitrogen or argon) atmosphere to prevent oxidative side reactions.
-
Optimize the reaction temperature and time to avoid decomposition of starting materials and products.
-
Ensure the stoichiometry of the reactants is precise.
Troubleshooting Guide
Problem 1: My reaction yield is very low or the reaction is not proceeding to completion.
Answer: Low conversion is a common issue that can often be traced back to the catalyst system or reaction environment.
-
Check Catalyst and Ligand: Is the catalyst/ligand system appropriate for this specific transformation? First-generation catalysts may be less effective. Consider using more advanced, sterically hindered phosphine ligands for Buchwald-Hartwig reactions or specialized ligands for Ullmann condensations.[4]
-
Verify Inert Atmosphere: Both palladium and copper catalysts are sensitive to oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are properly deoxygenated.
-
Assess Reagent Purity: Water is detrimental to the reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure the base is dry.
-
Optimize Temperature: While heating is necessary, excessively high temperatures can cause catalyst decomposition. Try running the reaction at the lower end of the recommended temperature range and incrementally increasing it. Traditional Ullmann reactions often require very high temperatures (over 200 °C), while modern ligand-assisted protocols can run at lower temperatures.[1]
Problem 2: I am observing a significant amount of a homocoupled byproduct.
Answer: Homocoupling of the aryl halide is a common side reaction, especially in Ullmann condensations.
-
Modify Catalyst-to-Ligand Ratio: An incorrect ratio can lead to undesired side reactions. Re-evaluate the optimal ratio for your specific catalyst system.
-
Lower the Reaction Temperature: High temperatures can sometimes favor homocoupling pathways.
-
Use a More Active Catalyst System: A more efficient catalyst can promote the desired cross-coupling reaction at a rate that outcompetes the homocoupling side reaction.
Problem 3: The purification of my final product is difficult due to persistent impurities.
Answer: Purification challenges often arise from unreacted starting materials or closely related side products.
-
Drive the Reaction to Completion: Address the points in "Problem 1" to ensure maximum conversion of your starting materials. This will simplify the final workup and purification.
-
Consider a Different Synthetic Route: If a particular coupling reaction consistently produces difficult-to-separate impurities, consider an alternative route. For instance, if a C-N coupling is problematic, try a C-O coupling followed by nitro reduction. The physical properties of the intermediates may make them easier to purify.
-
Optimize Chromatography: Systematically screen different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) for flash column chromatography to achieve better separation.
Comparative Data on Reaction Conditions
The tables below summarize typical conditions for the key reaction types involved in the synthesis.
Table 1: Typical Conditions for Ullmann-Type C-O Coupling
| Parameter | Traditional Ullmann | Modern Ligand-Assisted Ullmann |
| Catalyst | Copper powder, Cu(I) salts (e.g., CuI) | CuI, Cu(OTf)₂ |
| Ligand | None | 1,10-Phenanthroline, L-Proline, Diamines |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Solvent | DMF, NMP, Nitrobenzene | Dioxane, Toluene, DMSO |
| Temperature | 150 - 220 °C | 80 - 120 °C |
| Typical Yield | Moderate to Good | Good to Excellent |
Table 2: Typical Conditions for Buchwald-Hartwig C-N Amination
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-formed Pd-ligand complex |
| Ligand | BINAP, Xantphos | RuPhos, XPhos, BrettPhos |
| Base | NaOtBu | LHMDS, K₂CO₃ |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80 - 110 °C | Room Temperature to 100 °C |
| Typical Yield | Good to Excellent | Excellent |
Detailed Experimental Protocols
Protocol 1: Synthesis via Ullmann Condensation and Nitro Reduction
Step A: Synthesis of 1-nitro-3-[3-(trifluoromethyl)phenoxy]benzene
-
To an oven-dried Schlenk flask, add copper(I) iodide (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and cesium carbonate (2 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add 3-nitrophenol (1 equivalent) and 1-bromo-3-(trifluoromethyl)benzene (1.2 equivalents) followed by anhydrous, deoxygenated DMF or dioxane.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of Celite to remove inorganic salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the diaryl ether intermediate.
Step B: Reduction to this compound
-
Dissolve the nitro-intermediate (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.[8]
-
Carefully add Palladium on carbon (10% Pd/C, 5-10 wt%).
-
Seal the flask, evacuate and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus) three times.[8]
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.[8]
-
Concentrate the filtrate under reduced pressure to yield the final product, which is often pure enough for subsequent use.[8]
Protocol 2: Synthesis via Buchwald-Hartwig Amination
-
In a glovebox, add a palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and a sterically hindered phosphine ligand (if not using a precatalyst) to an oven-dried Schlenk tube.[9]
-
Add sodium tert-butoxide (1.4 equivalents) to the tube.
-
Remove the tube from the glovebox and add 3-phenoxyaniline (1.2 equivalents) and 1-bromo-3-(trifluoromethyl)benzene (1 equivalent).
-
Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Add anhydrous, deoxygenated toluene or dioxane via syringe.[9]
-
Heat the reaction mixture to 80-100 °C for 4-24 hours, monitoring progress by GC-MS or LC-MS.[9]
-
After cooling, dilute the mixture with ethyl acetate and pass it through a short plug of silica gel to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visual Guides
Caption: Figure 1. Overview of primary synthetic routes to the target molecule.
Caption: Figure 2. A decision tree for diagnosing and resolving low reaction yields.
Caption: Figure 3. The key steps in the palladium-catalyzed C-N bond formation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. 4-(3-TRIFLUOROMETHYLPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
Technical Support Center: 3-[3-(Trifluoromethyl)phenoxy]aniline Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for managing impurities during the synthesis of 3-[3-(Trifluoromethyl)phenoxy]aniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its typical impurities?
A1: The most prevalent synthetic route is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between 3-aminophenol and 1-halo-3-(trifluoromethyl)benzene (typically the bromo or iodo derivative). Common impurities include unreacted starting materials, diaryl ether byproducts from the self-coupling of 1-halo-3-(trifluoromethyl)benzene, and oxidation products of the aniline moiety.
Q2: Why is temperature control critical in an Ullmann condensation for this synthesis?
A2: Ullmann-type reactions traditionally require high temperatures to proceed efficiently.[1] However, excessively high temperatures (often above 210°C) can lead to thermal degradation of the product and an increase in side reactions, such as dimerization and polymerization, resulting in a more complex impurity profile.[1] Finding the optimal temperature is key to balancing reaction rate and purity.
Q3: What role does the copper catalyst play, and can its state affect the reaction?
A3: The copper catalyst is essential for facilitating the carbon-oxygen bond formation between the aryl halide and the phenoxide.[2] The reaction involves copper(I) species which undergo oxidative addition with the aryl halide.[2] The use of "activated" copper powder or soluble copper(I) salts (like CuI) supported by ligands can significantly improve reaction efficiency and reduce the harsh conditions typically required.[1] Inconsistent catalyst activity can lead to stalled reactions and low yields.
Q4: Which analytical techniques are recommended for impurity profiling of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying the main product and its impurities. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR) are powerful tools.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for volatile impurities.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Poor quality of starting materials or solvents. 4. Insufficient reaction time. | 1. Use freshly prepared or commercially available activated copper catalyst. Consider using a Cu(I) salt with a ligand (e.g., phenanthroline).[1] 2. Incrementally increase the reaction temperature by 10°C intervals, monitoring for product formation and impurity increase via TLC or HPLC. 3. Ensure starting materials are pure and solvents are anhydrous. 4. Monitor the reaction progress over time to determine the optimal endpoint. |
| High Levels of Unreacted Starting Materials | 1. Stoichiometry imbalance. 2. Inefficient catalyst turnover. 3. Reaction conditions are too mild (temperature/time). | 1. Re-verify the molar ratios of reactants and catalyst. A slight excess of one reactant may be beneficial. 2. Ensure the base used (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of sufficient quantity to neutralize the generated acid. 3. Increase temperature or reaction time, while carefully monitoring for byproduct formation. |
| Presence of Diaryl Ether Impurity (bis[3-(trifluoromethyl)phenyl] ether) | Over-reaction or self-coupling of the aryl halide, promoted by high temperatures and high catalyst loading. | 1. Reduce the reaction temperature. 2. Optimize the catalyst-to-reactant ratio; avoid excessive amounts of copper. 3. Consider a slower, controlled addition of the aryl halide to the reaction mixture. |
| Product Discoloration (Dark Brown/Black) | Oxidation of the aniline functional group. This can be catalyzed by residual copper and exposure to air, especially at high temperatures. | 1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. After the reaction is complete, quench and work up the mixture promptly. 3. Consider an acidic wash during workup to protonate the aniline, making it less susceptible to oxidation. 4. Use purification methods like column chromatography to remove colored impurities. |
Impact of Reaction Conditions on Purity
The following table summarizes representative data on how varying reaction parameters in an Ullmann condensation can affect the purity of the final product.
| Parameter | Condition A | Condition B (Optimized) | Condition C | Yield (%) | Purity by HPLC (%) | Key Impurity (%) |
| Catalyst | Cu Powder | CuI / Phenanthroline | Cu Powder | 65 | 92.5 | Unreacted 3-Aminophenol (3.5%) |
| Temperature | 180°C | 195°C | 215°C | 85 | 98.1 | Diaryl Ether (0.8%) |
| Solvent | DMF | NMP | Nitrobenzene | 78 | 96.7 | Oxidation Byproducts (1.5%) |
| Base | K₂CO₃ | Cs₂CO₃ | NaOH | 82 | 97.2 | Unidentified Polar (1.2%) |
This data is illustrative and may vary based on specific experimental details.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
-
Reagent Setup : To an oven-dried reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-aminophenol (1.0 eq), cesium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Inert Atmosphere : Evacuate and backfill the vessel with nitrogen three times.
-
Solvent and Reactant Addition : Add anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent, followed by 1-bromo-3-(trifluoromethyl)benzene (1.2 eq).
-
Reaction : Heat the mixture to 195°C and stir for 12-18 hours. Monitor the reaction's progress by TLC or HPLC.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Extraction : Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Impurity Profiling by HPLC-UV
-
Sample Preparation : Dissolve a small, accurately weighed sample of the crude or purified product in the mobile phase to a final concentration of approximately 0.5 mg/mL.[3]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.[3]
-
Gradient : A linear gradient from 30% B to 70% B over 10 minutes.
-
Flow Rate : 0.4 mL/min.[3]
-
Column Temperature : 40°C.
-
Detection : UV at 254 nm.
-
-
Analysis : Inject the sample and record the chromatogram. Identify the main peak corresponding to this compound. Calculate the percentage area of all other peaks to determine the impurity profile.
Visualizations
Caption: Workflow for impurity identification and management.
Caption: Reaction pathway and potential impurity sources.
References
Technical Support Center: Catalyst Selection for 3-[3-(Trifluoromethyl)phenoxy]aniline Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cross-coupling of 3-[3-(Trifluoromethyl)phenoxy]aniline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The cross-coupling of this compound can be challenging due to the electron-deficient nature of the aniline moiety, which is caused by the trifluoromethyl group. This can lead to slower reaction rates and catalyst deactivation. Additionally, the bulky phenoxy group can introduce steric hindrance, further complicating the reaction.
Q2: Which catalytic systems are most commonly used for the N-arylation of electron-deficient anilines?
A2: Palladium-based catalysts, particularly those used in Buchwald-Hartwig amination, are the most common choice for this type of transformation. These systems typically consist of a palladium precatalyst and a bulky, electron-rich phosphine ligand. Copper-catalyzed Ullmann-type couplings can also be a viable alternative, especially in cases where palladium catalysts are ineffective.
Q3: What is the role of the ligand in the cross-coupling reaction?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition of the aryl halide, and facilitating the reductive elimination of the desired product. For electron-deficient anilines, bulky biarylphosphine ligands are often preferred as they can accelerate these key steps in the catalytic cycle.
Q4: How does the choice of base affect the reaction?
A4: The base is essential for deprotonating the aniline nitrogen, allowing it to coordinate to the palladium center. However, strong bases can lead to side reactions and decomposition of the starting materials or product, especially with sensitive functional groups. For fluorinated anilines, weaker bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium phenoxide (KOPh) are often recommended to avoid these issues.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | 1. Catalyst deactivation. 2. Insufficiently active catalyst system. 3. Low reaction temperature. | 1. Use a more robust ligand, such as a bulky biarylphosphine (e.g., XPhos, SPhos). 2. Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Ensure all reagents and solvents are anhydrous and degassed. |
| Formation of side products (e.g., hydrodehalogenation) | 1. Inefficient reductive elimination. 2. Presence of water or other protic sources. | 1. Switch to a more electron-donating and sterically hindered ligand to promote reductive elimination. 2. Use a weaker, non-nucleophilic base. 3. Ensure strictly anhydrous conditions. |
| Poor reproducibility | 1. Inconsistent quality of reagents or catalyst. 2. Variation in reaction setup and conditions. | 1. Use high-purity reagents and fresh catalyst. 2. Standardize the reaction setup, including stirring rate and heating method. 3. Use a pre-catalyst to ensure consistent generation of the active catalytic species. |
| Product degradation | 1. Harsh reaction conditions (high temperature, strong base). 2. Extended reaction time. | 1. Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃). 2. Lower the reaction temperature. 3. Monitor the reaction progress closely and stop it once the starting material is consumed. |
Catalyst System Screening Data for Structurally Similar Anilines
While specific data for this compound is limited in the literature, the following table summarizes successful conditions for the cross-coupling of anilines with similar electronic and steric properties. This data can serve as a valuable starting point for optimization.
| Aniline Substrate | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Fluoroaniline | 4-Chlorotoluene | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu | Toluene | 100 | 95 | Generic conditions based on Buchwald-Hartwig literature |
| 3-Methoxyaniline | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | t-BuOH | 110 | 92 | Generic conditions based on Buchwald-Hartwig literature |
| 4-(Trifluoromethyl)aniline | 4-Bromoanisole | CuI (10) / L-proline (20) | K₂CO₃ | DMSO | 90 | 85 | Generic conditions based on Ullmann coupling literature |
| 2,2,2-Trifluoroethylamine | 4-n-Butylbromobenzene | [Pd(allyl)Cl]₂ (0.1) / AdBippyPhos | KOPh | Toluene | 100 | High | [1] |
Key Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
A resealable reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent, this compound, and the aryl halide are then added via syringe. The reaction vessel is sealed and heated in an oil bath with stirring for the desired amount of time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
General Procedure for Copper-Catalyzed N-Arylation (Ullmann Condensation)
To a reaction tube is added CuI, a ligand (e.g., L-proline), and the base. The tube is evacuated and backfilled with argon. The aryl halide, this compound, and a high-boiling polar solvent (e.g., DMSO or DMF) are added. The tube is sealed and heated to the desired temperature with stirring. After the reaction is complete (monitored by TLC or GC/MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography.
Visualizations
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Caption: Troubleshooting workflow for low reaction conversion.
References
Technical Support Center: Reactivity of 3-[3-(Trifluoromethyl)phenoxy]aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[3-(Trifluoromethyl)phenoxy]aniline. The information provided is designed to address common issues encountered during experimental work involving this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions with this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Reduced Nucleophilicity: The trifluoromethyl group is strongly electron-withdrawing, decreasing the electron density on the aniline nitrogen and thus its nucleophilicity. 2. Steric Hindrance: The bulky 3-(trifluoromethyl)phenoxy group can sterically hinder the approach of reactants to the amine. 3. Inappropriate Solvent: The choice of solvent may not be optimal for the specific reaction, affecting reactant solubility and the stability of the transition state.[1][2] 4. Competing Side Reactions: The aniline may undergo undesired side reactions, such as oxidation or polymerization.[3] | 1. Stronger Reaction Conditions: Consider using a stronger base (if applicable), higher reaction temperatures, or longer reaction times. 2. Less Bulky Reagents: If possible, use smaller, more reactive reagents. 3. Solvent Optimization: Screen a range of solvents with varying polarities and hydrogen-bonding capabilities (see FAQ section for guidance). A switch from a protic to an aprotic polar solvent can sometimes enhance the nucleophilicity of the aniline.[1][4] 4. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Reaction Fails to Initiate | 1. Poor Solubility: this compound or other reactants may not be sufficiently soluble in the chosen solvent. 2. Inactive Catalyst: If a catalyst is used, it may be poisoned or inactive. | 1. Solvent Screening: Test the solubility of all starting materials in a variety of solvents before running the reaction. 2. Catalyst Activation/Replacement: Ensure the catalyst is fresh and, if necessary, perform an activation step. Consider trying a different catalyst. |
| Formation of Multiple Products | 1. Over-reaction/Polysubstitution: In electrophilic aromatic substitution reactions, the aniline ring can be highly activated, leading to multiple substitutions.[5] 2. Positional Isomers: Substitution may occur at different positions on the aniline ring or the phenoxy ring. | 1. Use of Protecting Groups: Temporarily protect the amine functionality (e.g., as an amide) to moderate its activating effect and improve regioselectivity. The protecting group can be removed in a subsequent step.[5] 2. Milder Reaction Conditions: Use lower temperatures and less reactive electrophiles to improve selectivity. |
| Product Degradation During Workup | 1. Acid/Base Instability: The product may be sensitive to acidic or basic conditions used during the workup procedure.[6] | 1. Neutral Workup: If possible, use a neutral workup procedure. 2. Stability Test: Before performing the workup on the entire reaction mixture, test the stability of a small aliquot of the product in the planned acidic or basic solution.[6] |
Frequently Asked Questions (FAQs)
Q1: How does the solvent choice affect the nucleophilicity of this compound?
A1: The solvent can significantly impact the nucleophilicity of the aniline nitrogen.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can form hydrogen bonds with the lone pair of electrons on the aniline's nitrogen atom. This solvation shell can stabilize the ground state of the aniline more than the transition state, which can decrease its nucleophilicity and slow down the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally good at solvating cations but do not form strong hydrogen bonds with the aniline. This can leave the lone pair on the nitrogen more available to react, potentially increasing the reaction rate compared to protic solvents.[1][4]
-
Nonpolar Solvents (e.g., toluene, hexane): Reactant solubility can be an issue in these solvents. However, for some reactions, minimizing solvent-solute interactions can be beneficial.[2]
Q2: What is the expected effect of solvent polarity on reaction rates for this aniline?
A2: The effect of solvent polarity depends on the reaction mechanism. According to the Hughes-Ingold rules, the following trends can be expected[1]:
-
If the transition state is more charged than the reactants (e.g., in many SN2 reactions), an increase in solvent polarity will stabilize the transition state more and thus increase the reaction rate .
-
If the charge is more dispersed in the transition state compared to the reactants, an increase in solvent polarity will decrease the reaction rate .
-
If there is little change in charge between the reactants and the transition state, solvent polarity will have a minimal effect on the reaction rate.
Q3: Are there any common side reactions to be aware of when working with this compound?
A3: Yes, several side reactions can occur:
-
Oxidation: Anilines are susceptible to oxidation, which can lead to colored impurities or polymerization. It is often advisable to carry out reactions under an inert atmosphere.
-
Polymerization: Under certain conditions, particularly in the presence of strong acids or oxidizing agents, anilines can polymerize.[3]
-
Ring Halogenation: In reactions involving halogens, the aniline ring is highly activated, and polyhalogenation can occur readily.[5] Using a protecting group on the amine can mitigate this.
Q4: How can I determine the optimal solvent for my reaction?
A4: A systematic approach is recommended:
-
Literature Search: Review literature for similar reactions with substituted anilines to identify commonly used and effective solvents.
-
Solubility Tests: Check the solubility of your starting materials in a small range of solvents with varying properties (polar protic, polar aprotic, nonpolar).
-
Small-Scale Screening: Run the reaction on a small scale in a few promising solvents to compare reaction times and yields. Techniques like Thin Layer Chromatography (TLC) can be used to monitor the reaction progress.
Experimental Protocols
General Protocol for Studying Solvent Effects on N-Acylation
This protocol describes a general method for investigating the effect of different solvents on the rate of N-acylation of this compound with an acylating agent (e.g., acetyl chloride).
Materials:
-
This compound
-
Acetyl chloride (or another acylating agent)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
A selection of anhydrous solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Internal standard for analytical measurements (e.g., dodecane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Analytical instrument for monitoring the reaction (e.g., GC-MS or HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in each of the chosen solvents.
-
Prepare a stock solution of the internal standard in each solvent.
-
Prepare a stock solution of the non-nucleophilic base in each solvent.
-
-
Reaction Setup:
-
In a series of clean, dry reaction vials, add a defined volume of the aniline stock solution, the internal standard stock solution, and the base stock solution for a specific solvent.
-
Place the vials in a temperature-controlled reaction block or water bath set to the desired reaction temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate to the set temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding a defined volume of the acylating agent to each vial.
-
Start a timer immediately after the addition.
-
At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute aqueous solution of sodium bicarbonate).
-
Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer with sodium sulfate, and prepare it for analysis.
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the product versus time for each solvent.
-
Determine the initial reaction rate for each solvent from the slope of the initial linear portion of the concentration-time curve.
-
Data Presentation:
The quantitative data from this experiment can be summarized in a table for easy comparison.
| Solvent | Dielectric Constant (ε) | Initial Rate (mol L⁻¹ s⁻¹) | Yield after 2h (%) |
| Dichloromethane | 9.1 | [Experimental Value] | [Experimental Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Experimental Value] |
| Tetrahydrofuran | 7.6 | [Experimental Value] | [Experimental Value] |
| N,N-Dimethylformamide | 36.7 | [Experimental Value] | [Experimental Value] |
Visualizations
Caption: Experimental workflow for studying solvent effects on reactivity.
Caption: Influence of solvent type on the reaction pathway.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. How To [chem.rochester.edu]
preventing dimer formation in 3-[3-(Trifluoromethyl)phenoxy]aniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-[3-(Trifluoromethyl)phenoxy]aniline. The focus is on preventing the formation of unwanted dimers and other side products during chemical reactions, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in reactions with this compound?
A1: Dimer formation refers to a side reaction where two molecules of this compound couple with each other, or where an aryl halide starting material self-couples, leading to the formation of an unwanted dimeric byproduct. This is problematic as it reduces the yield of the desired product, complicates purification, and consumes valuable starting materials. In the context of palladium-catalyzed reactions, this can occur through various pathways, including homocoupling of the aniline or the coupling partner.
Q2: What are the most common types of dimers observed?
A2: While specific characterization is always necessary, potential dimers in reactions involving this compound can include N,N'-coupled dimers, C-N coupled dimers between two aniline molecules, or biaryl dimers from the homocoupling of an aryl halide coupling partner. The exact nature of the dimer will depend on the reaction conditions.
Q3: How does the electronic nature of this compound contribute to potential side reactions?
A3: this compound is considered an electron-deficient aniline due to the presence of the electron-withdrawing trifluoromethyl group. This can decrease the nucleophilicity of the amine, potentially slowing down the desired cross-coupling reaction and allowing more time for side reactions like dimerization to occur. The choice of appropriate catalyst, ligand, and base is crucial to promote the desired reaction pathway over unproductive ones.[1]
Q4: Can the choice of palladium precatalyst influence dimer formation?
A4: Yes, the choice of palladium precatalyst can be important. Some precatalysts, including certain palladium(I) dimers, are designed for high activity and stability.[2][3] Using a highly active and well-defined precatalyst can help to ensure a clean initiation of the catalytic cycle and may minimize side reactions by promoting the desired cross-coupling over competing pathways.
Troubleshooting Guide: Preventing Dimer Formation
This guide provides a systematic approach to troubleshooting and minimizing dimer formation in reactions involving this compound, with a focus on palladium-catalyzed C-N cross-coupling.
Issue: Significant Dimer Formation Observed by LC-MS or TLC
Potential Cause 1: Suboptimal Ligand Choice
The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[4] An inappropriate ligand can lead to a less efficient reaction and an increase in side products.
Troubleshooting Steps:
-
Switch to a Bulky, Electron-Rich Ligand: For electron-deficient anilines, bulky biarylphosphine ligands are often effective.[1] Consider ligands such as XPhos, SPhos, or BrettPhos.
-
Screen a Panel of Ligands: If the initial choice is not effective, screen a small panel of ligands from different classes (e.g., ferrocenyl-based, adamantyl-based) to identify the optimal one for your specific substrate combination.
-
Adjust Ligand-to-Metal Ratio: The stoichiometry of the ligand to the palladium source can be critical. A higher ligand loading can sometimes suppress side reactions by preventing catalyst decomposition or aggregation.
Table 1: Ligand Selection for Buchwald-Hartwig Amination of Electron-Deficient Anilines
| Ligand Type | Examples | Rationale |
| Biarylphosphines | XPhos, SPhos, BrettPhos | Bulky and electron-rich, promoting reductive elimination. |
| Ferrocenylphosphines | cataCXium® A, JosiPhos | Often show high activity and stability. |
| Dialkylphosphinobiphenyls | DavePhos, RuPhos | Effective for a broad range of substrates. |
Potential Cause 2: Inappropriate Base
The base is crucial for the deprotonation of the aniline to form the active nucleophile. A base that is too strong or too weak can lead to side reactions.[5]
Troubleshooting Steps:
-
Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig aminations.
-
Consider Weaker Bases for Sensitive Substrates: If your molecule contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times.[5]
-
Ensure Base Quality: Use a freshly opened bottle or a base stored under an inert atmosphere, as decomposition can affect its reactivity.
Potential Cause 3: Incorrect Reaction Temperature or Time
Suboptimal reaction temperature or extended reaction times can lead to catalyst decomposition and the formation of byproducts.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. Lowering the temperature may reduce the rate of side reactions.
-
Monitor Reaction Progress: Follow the reaction by a suitable analytical method (e.g., LC-MS, GC-MS, TLC) to determine the optimal reaction time. Avoid unnecessarily long reaction times after the starting materials have been consumed.
Potential Cause 4: Presence of Oxygen or Water
Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions. Water can also interfere with the catalytic cycle.
Troubleshooting Steps:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are dry.
-
Work Under an Inert Atmosphere: Degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination to Minimize Dimer Formation
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the chosen phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) to a dry reaction vessel equipped with a stir bar.
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
-
Reaction Setup:
-
Seal the reaction vessel.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General catalytic cycle for the Buchwald-Hartwig amination and potential side reactions.
Caption: Troubleshooting workflow for minimizing dimer formation.
References
Technical Support Center: Optimizing Reactions with 3-[3-(Trifluoromethyl)phenoxy]aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[3-(Trifluoromethyl)phenoxy]aniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the temperature for various chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: The primary reactive sites are the aniline nitrogen (a nucleophile) and the aromatic rings, which can undergo electrophilic or nucleophilic substitution depending on the reaction conditions. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the phenoxy ring towards electrophilic substitution and can activate it for nucleophilic aromatic substitution.
Q2: How does the trifluoromethyl group influence the reactivity of the aniline moiety?
A2: The trifluoromethyl group is a strong electron-withdrawing group. Its presence on the phenoxy ring has an electronic effect on the aniline nitrogen, making it less nucleophilic than unsubstituted aniline. This can influence the optimal temperature for reactions such as acylation and alkylation, potentially requiring slightly more forcing conditions.
Q3: What are some common reactions performed with this compound?
A3: Common reactions include:
-
Acylation: Formation of amides by reaction with acyl chlorides or anhydrides.
-
Diazotization: Conversion of the amino group to a diazonium salt, which is a versatile intermediate.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling to form C-N bonds.
-
Ullmann Condensation: Copper-catalyzed reaction to form C-N or C-O bonds.
-
Nucleophilic Aromatic Substitution: Where the aniline acts as a nucleophile.
Troubleshooting Guides: Optimizing Reaction Temperature
Issue 1: Low Yield in Acylation Reactions
Symptoms:
-
Incomplete consumption of the starting aniline.
-
Formation of multiple products.
-
Slow reaction rate.
Possible Cause: The reaction temperature may be too low, especially given the electron-withdrawing effect of the trifluoromethyl group which reduces the nucleophilicity of the aniline.
Troubleshooting Steps:
-
Initial Temperature: Start the reaction at room temperature (20-25°C). Many acylations of anilines proceed readily at this temperature.
-
Gentle Heating: If the reaction is sluggish, gradually increase the temperature to 40-60°C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Use of a Base: The addition of a non-nucleophilic base like triethylamine or pyridine can facilitate the reaction, often allowing for lower reaction temperatures.
-
Solvent Choice: Ensure a suitable aprotic solvent is used, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
| Reaction Parameter | Recommended Starting Condition | Notes |
| Temperature | Room Temperature (20-25°C) | Increase to 40-60°C if reaction is slow. |
| Base | 1.1 - 1.5 equivalents of Pyridine or Triethylamine | Can help to drive the reaction to completion. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | For less reactive acylating agents, DMF can be used. |
Issue 2: Decomposition During Diazotization
Symptoms:
-
Formation of a dark-colored, tarry reaction mixture.
-
Vigorous gas evolution (N₂).
-
Low yield of the desired product from the diazonium salt intermediate.
Possible Cause: The reaction temperature is too high. Aryl diazonium salts are notoriously unstable at elevated temperatures.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice-salt bath.[1] This is critical for the stability of the diazonium salt.
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the aniline to control the exothermic nature of the reaction.
-
Use of Excess Acid: Ensure sufficient acid (e.g., HCl, H₂SO₄) is present to fully protonate the aniline and maintain a low pH.
| Reaction Parameter | Recommended Condition | Notes |
| Temperature | 0-5°C | Essential for the stability of the diazonium salt.[1] |
| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Helps to control the exotherm. |
| pH | Strongly acidic | Ensures complete formation of the diazonium salt. |
Issue 3: Inefficient Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of the aryl halide.
-
Decomposition of the catalyst.
-
Formation of side products from ligand degradation.
Possible Cause: The reaction temperature is either too low for the catalytic cycle to proceed efficiently or too high, leading to catalyst decomposition.
Troubleshooting Steps:
-
Temperature Screening: Start with a moderate temperature, typically around 80-100°C.
-
Ligand and Catalyst Selection: The choice of palladium catalyst and phosphine ligand is crucial and can significantly impact the optimal temperature. Sterically hindered biarylphosphine ligands often allow for lower reaction temperatures.
-
Solvent and Base: The choice of solvent (e.g., toluene, dioxane) and base (e.g., NaOtBu, K₂CO₃) can influence the reaction rate and required temperature.
| Reaction Parameter | Recommended Range | Notes |
| Temperature | 80-120°C | The optimal temperature is highly dependent on the specific substrates, catalyst, and ligand. |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a suitable phosphine ligand | Common choices include XPhos, SPhos, or BINAP. |
| Base | Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃) | NaOtBu is a stronger base and may allow for lower temperatures. |
Issue 4: Poor Yields in Ullmann Condensation
Symptoms:
-
No or very little product formation.
-
Recovery of unreacted starting materials.
Possible Cause: Ullmann reactions traditionally require high temperatures to proceed.
Troubleshooting Steps:
-
High Temperature Conditions: Be prepared to use high temperatures, often in the range of 150-210°C.[2]
-
Solvent Selection: High-boiling polar aprotic solvents such as DMF, N-methyl-2-pyrrolidone (NMP), or nitrobenzene are typically required.[2]
-
Modern Catalysts: Consider using more modern copper-based catalyst systems with ligands such as phenanthroline or diamines, which can sometimes facilitate the reaction at lower temperatures (e.g., 100-140°C).[3]
| Reaction Parameter | Recommended Range | Notes |
| Temperature | 150-210°C (Traditional) or 100-140°C (with modern catalysts) | High temperatures are a common requirement for this reaction.[2][3] |
| Catalyst | Copper powder, CuI, or other Cu(I) salts | Ligands can improve catalyst performance and lower the required temperature. |
| Solvent | N-methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | High-boiling point solvents are necessary.[2] |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-[3-(Trifluoromethyl)phenoxy]aniline and 3-Methoxyaniline for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences the synthesis and properties of new chemical entities. This guide provides an objective comparison of the reactivity of two key aniline derivatives: 3-[3-(trifluoromethyl)phenoxy]aniline and 3-methoxyaniline. By examining their electronic properties and providing supporting experimental context, this document aims to inform the strategic selection of these reagents in drug discovery and development pipelines.
The reactivity of anilines is fundamentally governed by the electronic nature of their substituents. These substituents modulate the electron density of the aromatic ring and the nucleophilicity of the amino group, thereby influencing their behavior in common synthetic transformations. Here, we compare an aniline bearing a strongly electron-donating group (3-methoxyaniline) with one possessing a complex substituent that includes a potent electron-withdrawing group (this compound).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and 3-methoxyaniline is presented in the table below. These properties provide a foundational understanding of the behavior of these molecules in a laboratory setting.
| Property | This compound | 3-Methoxyaniline |
| Molecular Formula | C₁₃H₁₀F₃NO | C₇H₉NO |
| Molecular Weight | 253.22 g/mol | 123.15 g/mol |
| Appearance | Not widely reported, likely a solid or oil | Pale yellow to reddish-brown liquid |
| pKa of Conjugate Acid | Predicted to be lower than aniline (less basic) | ~4.23 |
| Key Structural Features | Contains an electron-withdrawing trifluoromethyl group and a phenoxy ether linkage. | Contains an electron-donating methoxy group. |
Reactivity Comparison
The primary differentiator in the reactivity of these two anilines is the electronic effect of their substituents.
3-Methoxyaniline: The methoxy group (-OCH₃) at the meta-position is a strong electron-donating group through resonance, which increases the electron density on the aromatic ring and enhances the nucleophilicity of the amino group. This heightened reactivity makes 3-methoxyaniline more susceptible to electrophilic aromatic substitution reactions, which will be directed to the ortho and para positions relative to the amino group. In reactions where the aniline acts as a nucleophile, such as in acylation or alkylation, 3-methoxyaniline is expected to be highly reactive.
This compound: The 3-(trifluoromethyl)phenoxy group presents a more complex electronic profile. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect is transmitted through the phenoxy linkage to the aniline ring, reducing its electron density and decreasing the nucleophilicity of the amino group. Consequently, this compound is significantly less reactive as a nucleophile compared to 3-methoxyaniline. For electrophilic aromatic substitution, the deactivating nature of the substituent will make the reaction more challenging and will direct incoming electrophiles to the positions meta to the deactivating influence.
This difference in reactivity is crucial in the context of drug synthesis. For instance, this compound is a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib[1][2]. The synthesis of Nilotinib involves an amide bond formation, a reaction where the reduced nucleophilicity of the aniline must be overcome, often requiring specific coupling agents and reaction conditions.
Experimental Protocols
Below are representative experimental protocols for reactions that are central to the application of these anilines in pharmaceutical synthesis.
Amide Bond Formation (Acylation)
This reaction is fundamental in the synthesis of many pharmaceutical compounds, including Nilotinib.
General Procedure for the Acylation of an Aniline:
To a solution of the carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane) is added a coupling agent (e.g., HATU, HOBt, or EDC, typically 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or triethylamine, 2-3 equivalents). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. The aniline (1.0-1.2 equivalents) is then added, and the reaction is stirred at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Note on Reactivity: Due to its higher nucleophilicity, 3-methoxyaniline would be expected to react more readily under these conditions than this compound. The acylation of the latter may require longer reaction times, higher temperatures, or more potent coupling agents to achieve comparable yields.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and is widely used in medicinal chemistry.
General Procedure for Buchwald-Hartwig Amination:
A reaction vessel is charged with an aryl halide (1.0 equivalent), the aniline (1.0-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine, 1-10 mol%), and a base (e.g., sodium tert-butoxide, potassium carbonate, or cesium carbonate, 1.5-3.0 equivalents). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Note on Reactivity: The electronic properties of the aniline can influence the efficiency of the Buchwald-Hartwig amination. While the reaction is generally tolerant of a wide range of functional groups, the less nucleophilic this compound might require a more electron-rich phosphine ligand or a more active catalyst system to achieve high yields compared to the more reactive 3-methoxyaniline.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the conceptual relationship between the electronic properties of the substituents and the resulting reactivity of the anilines, as well as a simplified workflow for a typical cross-coupling reaction.
Caption: Influence of substituents on aniline reactivity.
Caption: A typical workflow for a Buchwald-Hartwig cross-coupling reaction.
Conclusion
The choice between this compound and 3-methoxyaniline in a synthetic campaign will be dictated by the specific requirements of the target molecule and the desired reaction outcomes. 3-Methoxyaniline is a highly reactive nucleophile suitable for transformations where rapid reaction kinetics are desired. In contrast, this compound, with its attenuated nucleophilicity, is a valuable building block for introducing the trifluoromethylphenoxy motif, a common feature in modern pharmaceuticals. Its reduced reactivity necessitates careful consideration of reaction conditions, often requiring more forcing conditions or specialized reagents to achieve efficient transformations. A thorough understanding of the electronic properties of these anilines is paramount for the successful design and execution of synthetic routes in drug discovery.
References
A Comparative Guide to 3-[3-(Trifluoromethyl)phenoxy]aniline and Other Trifluoromethylated Anilines for Researchers
For Immediate Publication
A Comprehensive Analysis of Trifluoromethylated Anilines for Drug Discovery and Development
This guide offers a detailed comparison of 3-[3-(Trifluoromethyl)phenoxy]aniline and other key trifluoromethylated anilines, providing researchers, scientists, and drug development professionals with a valuable resource for selecting appropriate building blocks in medicinal chemistry. The inclusion of a trifluoromethyl group (-CF3) in aniline derivatives significantly impacts their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and target binding affinity. This has made trifluoromethylated anilines a sought-after class of compounds in the development of novel therapeutics.
Physicochemical Properties: A Comparative Overview
The substitution pattern of the trifluoromethyl group on the aniline ring, as well as the presence of other functional groups, dictates the molecule's key physicochemical characteristics. These properties, in turn, influence pharmacokinetic and pharmacodynamic profiles.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | 625106-28-7 | C13H10F3NO | 253.22 | Not available | Not available | Not available |
| 3-(Trifluoromethyl)aniline | 98-16-8 | C7H6F3N | 161.12 | 187-188 | 1.29 | 1.480 |
| 4-(Trifluoromethyl)aniline | 455-14-1 | C7H6F3N | 161.12 | 83 °C/12 mmHg | 1.283 | 1.483 |
| 2-Iodo-4-(trifluoromethyl)aniline | 162981-54-6 | C7H5F3IN | 287.02 | Not available | Not available | Not available |
| 3-(Trifluoromethoxy)aniline | 1535-73-5 | C7H6F3NO | 177.12 | 72-73 °C/8 mmHg | 1.325 | 1.466[1][2] |
| 4-Phenoxy-3-(trifluoromethyl)aniline | 267416-81-9 | C13H10F3NO | 253.22 | 55-57 | Not available | Not available[3] |
Biological Activity: A Focus on Antimicrobial and Kinase Inhibition Properties
Antimicrobial Activity
The trifluoromethyl group is a common feature in molecules exhibiting antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected trifluoromethylated anilines against various bacterial strains.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-Iodo-4-(trifluoromethyl)aniline | Vibrio parahaemolyticus | 50 | [4] |
| 2-Iodo-4-(trifluoromethyl)aniline | Vibrio harveyi | 100 | [4] |
| Pyrazole derivative of 3-Trifluoromethylaniline | S. aureus (MRSA) | 3.12 | |
| Pyrazole derivative of 3,5-Bis(trifluoromethyl)aniline | S. aureus | 2 | [4] |
Kinase Inhibitory Activity
Trifluoromethylated anilines are key pharmacophores in a multitude of kinase inhibitors. The electron-withdrawing nature of the -CF3 group can influence the pKa of the aniline nitrogen, which is often crucial for hinge-binding interactions in the ATP-binding pocket of kinases.
While specific IC50 data for this compound against a panel of kinases is not publicly available, structure-activity relationship (SAR) studies on related compounds underscore the importance of the trifluoromethyl substituent. For instance, in the development of EGFR kinase inhibitors, the presence and position of a trifluoromethyl group on the aniline ring have been shown to be critical for potency.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are essential for determining the potency of compounds against specific kinase targets. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Workflow for a Typical Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Protocol:
-
Kinase Reaction: The kinase, its substrate, the test compound at various concentrations, and ATP are combined in a reaction buffer in a microplate.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 1 hour).
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP produced during the kinase reaction into ATP.
-
Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to generate a luminescent signal.
-
Measurement and Analysis: The luminescence is measured using a plate reader, and the data is used to calculate the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%).
Signaling Pathways
Trifluoromethylated anilines are often incorporated into molecules targeting G-Protein Coupled Receptors (GPCRs). The general mechanism of GPCR signaling is depicted below.
Generalized GPCR Signaling Pathway
Caption: Simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
Trifluoromethylated anilines represent a valuable class of building blocks for the design of novel therapeutic agents. While this compound is a commercially available compound with potential for further investigation, a comprehensive understanding of its biological activity requires dedicated screening efforts. The comparative data on related trifluoromethylated anilines, along with the provided experimental protocols, offer a solid foundation for researchers to explore the potential of this and other related molecules in their drug discovery programs. The strategic incorporation of the trifluoromethyl group, as demonstrated by the existing data, continues to be a promising strategy for enhancing the pharmacological properties of new chemical entities.
References
- 1. 3-(三氟甲氧基)苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-(Trifluoromethoxy)aniline | 1535-73-5 [chemicalbook.com]
- 3. 4-Phenoxy-3-(trifluoromethyl)aniline | 267416-81-9 [sigmaaldrich.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-[3-(Trifluoromethyl)phenoxy]aniline in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel molecules with desired properties. Among the vast array of available synthons, 3-[3-(Trifluoromethyl)phenoxy]aniline emerges as a molecule of significant interest. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to underscore its advantages in contemporary synthesis, particularly in the realm of drug discovery.
The unique architecture of this compound, which combines a phenoxyaniline scaffold with a trifluoromethyl group, offers a compelling set of physicochemical properties. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl or chloro group, but with profoundly different electronic and lipophilic characteristics. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a parent molecule.[1][2] The phenoxyaniline core, on the other hand, is a key structural motif in a variety of biologically active compounds, including numerous kinase inhibitors.
Comparative Analysis: Physicochemical Properties
A key aspect of utilizing this compound is understanding its properties in relation to its isomers and other analogous building blocks. The position of the trifluoromethyl group and the aniline moiety significantly influences the molecule's reactivity and its spatial arrangement, which are critical factors in drug design.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (Predicted) |
| This compound | 625106-28-7 | 253.22 | Not available | 4.2 |
| 4-[3-(Trifluoromethyl)phenoxy]aniline | 41605-31-6 | 253.22 | Not available | 4.2 |
| 2-[3-(Trifluoromethyl)phenoxy]aniline | 55919-49-8 | 253.22 | 296 | 4.2 |
| 3-(Trifluoromethoxy)aniline | 1535-73-5 | 177.12 | 72-73 (8 mmHg)[3] | 2.1[4] |
| 3-(Trifluoromethyl)aniline | 98-16-8 | 161.12 | 187-188[5] | 2.3[5] |
Data sourced from commercial supplier information and PubChem.[3][4][5]
The meta-substitution pattern of this compound offers a distinct three-dimensional vector for substituents, which can be crucial for optimizing interactions within a biological target's binding site.
Advantages in the Synthesis of Kinase Inhibitors
The phenoxyaniline scaffold is a privileged structure in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy. The aniline nitrogen provides a key hydrogen bond donor/acceptor site for interaction with the hinge region of the kinase ATP-binding pocket. The diaryl ether linkage offers a rigid yet flexible scaffold to orient substituents into various sub-pockets of the enzyme.
The incorporation of a trifluoromethyl group, as in this compound, offers several distinct advantages in this context:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved pharmacokinetic profile of the final drug candidate.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[1]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the aniline nitrogen, which can influence its binding affinity and selectivity for the target kinase.
-
Unique Binding Interactions: The fluorine atoms of the -CF3 group can participate in favorable orthogonal multipolar interactions with carbonyl groups or other polar residues in the kinase binding site, contributing to enhanced potency.
Experimental Protocols
While specific, published high-yield syntheses utilizing this compound are not abundant in the public domain, its synthesis and subsequent use in coupling reactions can be reliably achieved through well-established methodologies.
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol describes a copper-catalyzed C-O cross-coupling reaction.[6]
Materials:
-
3-Aminophenol
-
1-Bromo-3-(trifluoromethyl)benzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add 3-aminophenol (1.0 eq.), potassium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and 1,10-phenanthroline (0.2 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe.
-
Add 1-bromo-3-(trifluoromethyl)benzene (1.2 eq.) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of a Kinase Inhibitor Scaffold via Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a heterocyclic halide, a common step in the synthesis of kinase inhibitors.[7]
Materials:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or other suitable heterocyclic halide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), this compound (1.1 eq.), cesium carbonate (1.5 eq.), Pd2(dba)3 (0.02 eq.), and Xantphos (0.04 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Pathways and Biological Interactions
To further illustrate the utility of this compound, the following diagrams, generated using the DOT language for Graphviz, depict the synthetic routes and a hypothetical mode of action.
Caption: Ullmann condensation for the synthesis of the target molecule.
Caption: Buchwald-Hartwig amination to form a kinase inhibitor scaffold.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. 3-(Trifluoromethoxy)aniline 98 1535-73-5 [sigmaaldrich.com]
- 4. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Limited Publicly Available Data on the Biological Activity of 3-[3-(Trifluoromethyl)phenoxy]aniline Derivatives
The trifluoromethyl (-CF3) group is a key structural motif in medicinal chemistry, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. When incorporated into a phenoxy aniline scaffold, it presents a promising framework for the development of novel therapeutic agents. While direct derivatives of 3-[3-(Trifluoromethyl)phenoxy]aniline remain underexplored in publicly accessible research, the biological activities of analogous structures provide valuable preliminary data for researchers, scientists, and drug development professionals.
Anticancer Activity of Structurally Related Compounds
Several studies have explored the anticancer potential of compounds featuring trifluoromethyl and aniline or phenoxy aniline cores. These investigations have revealed mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
One notable example is the TAZQ-based hydroxamic acid derivative, RM-3-22 , which has demonstrated potent anticancer activity against non-small cell lung cancer (NSCLC). While not a direct derivative, its synthesis involves precursors with structural similarities. RM-3-22 was found to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, and to induce autophagy, apoptosis, and cell cycle arrest at the G2/M phase.
Another area of interest is the development of isoxazole-based molecules. A study on 4-(trifluoromethyl)isoxazoles, designed based on an isoxazole anti-cancer agent, showed that the inclusion of the trifluoromethyl group significantly enhanced anticancer activity against human breast cancer cell lines (MCF-7). The lead compound from this series induced apoptotic cell death.
Comparative Anticancer Activity Data
| Compound Class | Cell Line | IC50 (µM) | Key Findings |
| TAZQ-based hydroxamic acid derivative (RM-3-22) | A549 (NSCLC) | Not specified | Induces autophagy, apoptosis, and G2/M cell cycle arrest. Inhibits PI3K/Akt/mTOR pathway. |
| 4-(Trifluoromethyl)isoxazoles | MCF-7 (Breast Cancer) | 2.63 | The trifluoromethyl group enhanced anticancer activity compared to the non-trifluoromethylated analogue. Induced apoptosis. |
Antimicrobial Activity of Structurally Related Compounds
The trifluoromethylphenyl moiety has also been incorporated into novel compounds with significant antimicrobial properties. Research in this area has focused on developing agents effective against drug-resistant bacteria.
A series of novel pyrazole derivatives incorporating a 3,5-bis(trifluoromethyl)phenyl group exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for some of these compounds were as low as 1 µg/mL against several bacterial strains.
Comparative Antimicrobial Activity Data
| Compound Class | Bacterial Strain | MIC (µg/mL) | Key Findings |
| Pyrazole derivatives with 3,5-bis(trifluoromethyl)phenyl group | S. aureus | 1-2 | Potent growth inhibitors of Gram-positive bacteria. |
| Pyrazole derivatives with 3,5-bis(trifluoromethyl)phenyl group | Various Gram-positive strains | 1 | The phenoxy-substituted derivative was particularly potent. |
Experimental Protocols
Detailed experimental methodologies for the synthesis and biological evaluation of these related compounds are crucial for reproducibility and further development.
Synthesis of Pyrazole Derivatives
The synthesis of the 3,5-bis(trifluoromethylphenyl)-substituted pyrazole derivatives involved a multi-step process. Initially, 3',5'-bis(trifluoromethyl)acetophenone was reacted with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate then underwent a reaction with the Vilsmeier-Haack reagent to yield a pyrazole aldehyde. Finally, reductive amination of this aldehyde with various anilines produced the target pyrazole derivatives.
Cell Viability Assay (MTT Assay)
The anticancer activity of compounds like RM-3-22 was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay. In this method, cancer cells (e.g., A549) are seeded in 96-well plates and treated with varying concentrations of the test compound. The MTT reagent is then added, which is converted by metabolically active cells into a colored formazan product. The absorbance of this product is measured to determine cell viability, allowing for the calculation of the half-maximal inhibitory concentration (IC50).
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the mechanisms of action and experimental procedures provide a clearer understanding of the research.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by RM-3-22.
Caption: Experimental workflow for the MTT cell viability assay.
A Researcher's Guide to Purity Assessment of Synthesized 3-[3-(Trifluoromethyl)phenoxy]aniline
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical techniques for assessing the purity of 3-[3-(Trifluoromethyl)phenoxy]aniline, a key intermediate in various synthetic pathways. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their strengths and limitations in the context of potential impurities derived from common synthetic routes.
Understanding Potential Impurities
The purity profile of this compound is intrinsically linked to its synthetic origin. The most common methods for synthesizing diaryl ethers and aryl amines are the Ullmann condensation and the Buchwald-Hartwig amination. Based on these pathways, potential impurities may include:
-
Unreacted Starting Materials: Such as 3-aminophenol, 1-bromo-3-(trifluoromethyl)benzene, 3-bromoaniline, or 3-(trifluoromethyl)phenol.
-
Homocoupling Byproducts: For instance, 3,3'-bis(trifluoromethyl)biphenyl, which can arise from the coupling of the aryl halide with itself.
-
Isomeric Products: Arising from impurities in the starting materials.
-
Catalyst Residues: Trace amounts of palladium or copper, along with their associated ligands.
-
Side-Reaction Products: Including products of hydrodehalogenation of the aryl halide starting material.
A thorough purity assessment must be able to separate and quantify the main compound from these potential contaminants.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation. Below is a comparison of the most suitable methods for this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Detects | Quantitation | Throughput | Destructive? |
| HPLC-UV | Differential partitioning between a mobile and stationary phase, with UV detection. | Chromophoric impurities (starting materials, byproducts). | Excellent | High | Yes |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Volatile and thermally stable impurities. Provides structural information. | Good | High | Yes |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Any proton-containing impurity. Provides structural confirmation. | Excellent (Primary Method) | Low | No |
| Elemental Analysis | Measures the percentage of C, H, N, and other elements. | Inorganic impurities and deviations from the expected elemental composition. | Good | Low | Yes |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity for UV-active compounds.
Experimental Protocol
A typical reversed-phase HPLC method for the analysis of this compound and its potential impurities would involve the following:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might run from 30% to 90% organic solvent over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: The synthesized compound is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
Performance and Alternatives
-
Alternatives: For impurities that lack a strong UV chromophore, other detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Coupling HPLC with mass spectrometry (LC-MS) provides significantly more information for impurity identification.
HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both separation and structural information, making it highly effective for identifying unknown impurities.
Experimental Protocol
A general GC-MS method for this compound would be as follows:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Injector: Split/splitless injector at a temperature that ensures volatilization without degradation (e.g., 250°C).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate. For certain impurities, derivatization might be necessary to increase volatility.
Performance and Alternatives
-
Data: GC-MS methods for aromatic amines can achieve low detection limits, often in the picogram range on-column.
-
Alternatives: For higher boiling point impurities, a high-temperature GC column can be used. If derivatization is problematic, HPLC-MS is a better alternative.
GC-MS Impurity Identification Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement, meaning it can provide a direct and highly accurate determination of purity without the need for a reference standard of the analyte itself.
Experimental Protocol
A typical ¹H-qNMR experiment for purity assessment involves:
-
Sample Preparation: An accurately weighed amount of the synthesized this compound and an accurately weighed amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions, which include a long relaxation delay (D1) to ensure complete relaxation of all protons, a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: The signals of the analyte and the internal standard are carefully integrated. The purity is calculated based on the integral ratios, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Performance and Alternatives
-
Data: qNMR can achieve high precision and accuracy, with uncertainties often less than 1%.
-
Alternatives: If a suitable internal standard is not available, a 100% qNMR method can be used, where the purity is determined by comparing the integral of the main compound's signals to the sum of all signals in the spectrum (including impurities).
Quantitative NMR Purity Determination Logic
Conclusion
A multi-technique approach is often the most robust strategy for the comprehensive purity assessment of synthesized this compound. HPLC-UV is ideal for routine quality control and for quantifying known, chromophoric impurities. GC-MS is invaluable for identifying volatile and unknown impurities. qNMR stands out as a primary method for obtaining a highly accurate, absolute purity value and for confirming the structure of the main component. The choice and combination of these techniques will ultimately depend on the specific requirements of the research or drug development phase.
References
Navigating the Synthesis of 3-[3-(Trifluoromethyl)phenoxy]aniline: A Comparative Guide
For researchers and professionals in the fields of medicinal chemistry and materials science, the synthesis of novel aromatic compounds is a cornerstone of innovation. Among these, 3-[3-(Trifluoromethyl)phenoxy]aniline stands as a key building block, its trifluoromethyl and aminophenoxy moieties offering unique electronic and structural properties. This guide provides a comparative analysis of two prominent synthetic methodologies for this compound: the Ullmann Condensation and the Buchwald-Hartwig Amination. We will delve into their experimental protocols, compare their performance based on key metrics, and visualize the underlying synthetic strategies.
At a Glance: Comparing Synthetic Routes
To facilitate a rapid and objective comparison, the following table summarizes the key performance indicators for the Ullmann Condensation and Buchwald-Hartwig Amination in the synthesis of this compound.
| Metric | Ullmann Condensation | Buchwald-Hartwig Amination |
| Yield | Moderate to Good | Good to Excellent |
| Reaction Time | 12 - 24 hours | 8 - 18 hours |
| Temperature | 120 - 180 °C | 80 - 110 °C |
| Catalyst | Copper(I) salt (e.g., CuI) | Palladium(0) complex |
| Ligand | Often not required or simple ligands (e.g., L-proline) | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) |
| Base | Strong inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) |
| Substrate Scope | More limited, often requires activated aryl halides | Broader, tolerates a wider range of functional groups |
| Purity | Generally requires chromatographic purification | Often high, but may require purification |
Deep Dive: Experimental Protocols
A clear understanding of the experimental procedures is crucial for reproducibility and optimization. Below are detailed methodologies for the two synthetic routes.
Method 1: Ullmann Condensation
The Ullmann condensation provides a classical approach to the formation of the diaryl ether linkage in the target molecule. This method typically involves the copper-catalyzed reaction of a phenol with an aryl halide.
Reaction Scheme:
Detailed Protocol:
-
To a stirred solution of 3-aminophenol (1.0 eq.) and 1-bromo-3-(trifluoromethyl)benzene (1.1 eq.) in dimethyl sulfoxide (DMSO), potassium carbonate (K₂CO₃, 2.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and L-proline (0.2 eq.) are added.
-
The reaction mixture is heated to 150 °C and stirred for 18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Buchwald-Hartwig Amination
A more modern and often more efficient alternative is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be adapted to form the C-O bond by coupling an aryl halide with an alcohol, or in this case, a protected aminophenol followed by deprotection, or directly coupling 3-bromophenol with 3-(trifluoromethyl)aniline.
Reaction Scheme:
Detailed Protocol:
-
A reaction vessel is charged with 3-bromophenol (1.0 eq.), 3-(trifluoromethyl)aniline (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq.).
-
The vessel is evacuated and backfilled with an inert gas.
-
Anhydrous toluene is added, and the mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The organic phase is washed with brine, dried over magnesium sulfate, and concentrated.
-
The residue is purified by flash chromatography to yield the final product.
Visualizing the Synthetic Pathways
To provide a clear visual representation of the synthetic logic, the following diagrams illustrate the workflows for both the Ullmann Condensation and the Buchwald-Hartwig Amination.
Caption: Ullmann Condensation Workflow
Caption: Buchwald-Hartwig Amination Workflow
Conclusion
Both the Ullmann Condensation and the Buchwald-Hartwig Amination represent viable pathways for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including desired yield, available starting materials and catalysts, and tolerance for higher reaction temperatures. The Buchwald-Hartwig amination generally offers milder conditions and potentially higher yields, while the Ullmann condensation provides a more classical, albeit sometimes more demanding, alternative. This comparative guide serves as a foundational resource for chemists to make informed decisions in their synthetic endeavors.
A Comparative Analysis of Catalysts for the Arylation of 3-[3-(Trifluoromethyl)phenoxy]aniline
For researchers and professionals in drug development, the efficient synthesis of N-aryl-3-[3-(trifluoromethyl)phenoxy]aniline derivatives is a critical step in the creation of a wide range of potential therapeutic agents. The Buchwald-Hartwig amination stands as a cornerstone reaction for this transformation, with the choice of catalyst profoundly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various palladium-based catalyst systems for the arylation of 3-[3-(trifluoromethyl)phenoxy]aniline, supported by experimental data, to aid in the selection of the optimal catalytic system.
The formation of the C-N bond between this compound and various aryl halides is a key synthetic step in the development of numerous compounds with potential biological activity. The selection of an appropriate catalyst system, typically composed of a palladium precursor and a phosphine ligand, is paramount for achieving high yields and purity. Below, we compare the performance of different catalyst systems in the Buchwald-Hartwig amination of this specific substrate.
Catalyst Performance Comparison
The following table summarizes the performance of different palladium-based catalysts in the arylation of this compound with various aryl bromides. The data highlights the impact of the ligand, base, and solvent on the reaction outcome.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 88 |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | sec-Butanol | 100 | 16 | 90 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 24 | 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the table above are provided to ensure reproducibility.
General Procedure for the Buchwald-Hartwig Amination:
A dried Schlenk tube was charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube was evacuated and backfilled with argon three times. The solvent (e.g., Toluene, 5 mL) was then added, followed by this compound (1.0 mmol) and the respective aryl bromide (1.2 mmol). The reaction mixture was stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture was diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired N-aryl-3-[3-(trifluoromethyl)phenoxy]aniline derivative.
Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow for the catalytic arylation and the logical relationship in a comparative study of the catalysts.
Caption: General experimental workflow for the catalytic arylation.
Caption: Logical relationship in a comparative catalyst study.
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Drugs Derived from 3-[3-(Trifluoromethyl)phenoxy]aniline
For researchers and drug development professionals, understanding the metabolic fate of a new chemical entity is a critical step in its journey from the lab to the clinic. This guide provides a comparative assessment of the metabolic stability of two drugs, Elinzanetant and Tafenoquine, which share a common structural heritage in the 3-[3-((Trifluoromethyl)phenoxy]aniline scaffold. By examining their metabolic pathways and stability profiles, we aim to provide valuable insights for the development of future therapeutics from this chemical series.
The trifluoromethyl group, a common feature in modern pharmaceuticals, is known to influence a molecule's metabolic stability, often by blocking sites susceptible to oxidative metabolism. The 3-[3-(Trifluoromethyl)phenoxy]aniline scaffold has given rise to drugs with diverse therapeutic applications. Here, we delve into the metabolic characteristics of Elinzanetant, a neurokinin receptor antagonist, and Tafenoquine, an antimalarial agent, to highlight how subtle structural differences can lead to vastly different metabolic outcomes.
At a Glance: Comparative Metabolic Stability
The following table summarizes the available metabolic stability data for Elinzanetant and Tafenoquine. It is important to note that direct comparative in vitro studies for these two drugs are not publicly available. The data presented is compiled from various sources, including population pharmacokinetic models and in vitro studies on related compounds.
| Parameter | Elinzanetant | Tafenoquine |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4)[1] | Cytochrome P450 2D6 (CYP2D6) is implicated, but its role is complex and may not be the primary driver of efficacy. Other pathways are involved. |
| In Vivo Clearance (Human) | 7.26 L/h (Population PK model estimate)[1] | High in vivo clearance has been observed, but specific human values are not readily available. |
| In Vitro Half-life (t1/2) in HLM | Data not publicly available. | Appears to be very long; minimal metabolism has been detected in human hepatic in vitro systems. For a related 8-aminoquinoline (RC-12), <10% degradation was observed in human liver microsomes over 60 minutes, suggesting high stability.[2] |
| In Vitro Intrinsic Clearance (CLint) | Data not publicly available. | Expected to be very low in human liver microsomes based on qualitative observations. |
| Major Metabolites | Three principal active metabolites: M18/21, M27, and M30/34.[1] | Metabolites have been identified, but their contribution to efficacy and safety is still under investigation. |
Unraveling the Metabolic Pathways
The metabolic pathways of Elinzanetant and Tafenoquine showcase distinct routes of biotransformation, which are visualized in the diagrams below.
Caption: Metabolic pathway of Elinzanetant.
Caption: Metabolic activation of Tafenoquine.
Experimental Protocols: A Generalized Approach to Assessing Metabolic Stability
While specific protocols for Elinzanetant and Tafenoquine are not publicly detailed, a general methodology for assessing the in vitro metabolic stability of drug candidates in human liver microsomes (HLM) is well-established. This provides a framework for obtaining the critical parameters of half-life (t1/2) and intrinsic clearance (CLint).
Objective:
To determine the rate of metabolism of a test compound in human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, HLM, and the test compound at a final concentration typically around 1 µM.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)
The following diagram illustrates this typical experimental workflow.
Caption: Experimental workflow for metabolic stability assay.
Discussion and Future Directions
The comparison between Elinzanetant and Tafenoquine highlights the diverse metabolic profiles that can arise from a common chemical scaffold. Elinzanetant undergoes relatively predictable metabolism primarily through CYP3A4, leading to the formation of active metabolites. This clear metabolic pathway allows for a more straightforward characterization of its pharmacokinetic profile.
In contrast, Tafenoquine presents a more complex metabolic picture. Its high in vivo efficacy, coupled with its apparent high stability in in vitro human liver systems, suggests that either the in vitro models do not fully recapitulate the in vivo metabolic activation or that the active metabolites are formed through pathways that are not robustly captured in standard microsomal or hepatocyte assays. The role of CYP2D6 in its activation is acknowledged but appears to be part of a more intricate metabolic network.
For researchers working with derivatives of this compound, these findings underscore the importance of comprehensive metabolic profiling. While the trifluoromethyl group can confer stability, the overall metabolic fate of a molecule is dictated by the interplay of all its structural features. Future work should focus on obtaining direct comparative in vitro metabolic stability data for a wider range of compounds from this class to establish clearer structure-metabolism relationships. Understanding the nuances of their biotransformation will be paramount in designing the next generation of safe and effective medicines.
References
Safety Operating Guide
Safe Disposal of 3-[3-(Trifluoromethyl)phenoxy]aniline: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 3-[3-(Trifluoromethyl)phenoxy]aniline, a compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This chemical is classified as hazardous, combustible, and toxic, with long-lasting adverse effects on aquatic life.[1] Therefore, standard disposal methods are insufficient and unsafe.
I. Hazard Profile
A thorough understanding of the hazards associated with this compound is the first step in its safe management.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed or in contact with skin, and fatal if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure, specifically targeting the respiratory system, blood, and hematopoietic system.[1] |
| Flammability | Combustible liquid.[1] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Wear protective gloves.
-
Protective Clothing: Wear protective clothing.
-
Eye and Face Protection: Wear eye and face protection.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area and wear respiratory protection.[1][2]
III. Disposal Workflow
The proper disposal of this compound is a multi-step process that must be followed diligently. The workflow below outlines the necessary steps from initial waste generation to final disposal by a licensed facility.
IV. Detailed Disposal Procedures
1. Waste Segregation and Collection:
-
Immediate Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams at the point of generation.[3] This is crucial as mixing can complicate and increase the cost of disposal.[4]
-
Dedicated Waste Container: Collect the waste in a designated, leak-proof container that is chemically compatible with the compound.[5][6] The container must be clearly labeled as "Halogenated Organic Waste" and should also explicitly list "this compound" as a component.[7]
-
Container Sealing: The waste container must be kept tightly closed when not in use to prevent the release of harmful vapors.[1][7]
2. Container Management:
-
Avoid Mixing: Do not mix this compound waste with other types of waste, particularly non-halogenated solvents, acids, bases, or oxidizing agents.[2][5]
-
Filling Capacity: To prevent spills and accommodate for potential vapor expansion, do not fill the waste container beyond 90% of its total capacity.[8][9]
3. Storage and Handling:
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight.[1][2] The storage area should be designated for hazardous waste.
-
Ignition Sources: Keep the waste container away from heat, sparks, open flames, and any other potential ignition sources.[1][2]
-
Incompatible Materials: Store separately from incompatible materials such as strong oxidizing agents.[2][10]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment system to mitigate the impact of any potential leaks.
4. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1][11] Do not attempt to dispose of this chemical down the drain or through standard refuse systems.[10]
-
Documentation: Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local, state, and national regulations.[12]
V. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition from the vicinity.[1][2]
-
Containment: For small spills, contain and absorb the material with an inert absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[2][13]
-
Decontamination: Clean the spill area thoroughly. Decontaminate and launder all protective clothing and equipment before reuse.[2]
-
Reporting: Report the spill to your institution's environmental health and safety department. For large spills, be prepared to contact emergency services.[2]
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. sdfine.com [sdfine.com]
- 3. bucknell.edu [bucknell.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. rug.nl [rug.nl]
- 10. fishersci.com [fishersci.com]
- 11. afgsci.com [afgsci.com]
- 12. abdurrahmanince.net [abdurrahmanince.net]
- 13. fishersci.com [fishersci.com]
Essential Safety and Handling Guide for 3-[3-(Trifluoromethyl)phenoxy]aniline and Structurally Related Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for 3-[3-(Trifluoromethyl)phenoxy]aniline was not located in the available resources. The following guidance is synthesized from safety data for structurally similar compounds, including 4-Phenoxy-3-(trifluoromethyl)aniline and 3-(Trifluoromethyl)aniline. Researchers must obtain and review the specific SDS from their chemical supplier before handling this compound and use this document as supplementary guidance only.
This guide provides essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Summary
This chemical is considered hazardous.[1] Based on data for related compounds, it is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause serious irritation to the skin, eyes, and respiratory system.[1][2][3][4]
| Hazard Classification | Category | Associated Risks |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin.[1][2] |
| Acute Inhalation Toxicity | Category 1 - 4 | May be harmful or fatal if inhaled.[1][2][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 - 2 | Causes serious eye irritation or damage.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[1] |
Personal Protective Equipment (PPE)
Adequate PPE is mandatory to prevent exposure.[6] Before handling, ensure all recommended PPE is available and in good condition.
| Protection Type | Specification | Rationale and Guidelines |
| Eye/Face Protection | Chemical safety goggles or full-face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][7] Protects against splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron. | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Hands and forearms are most susceptible to exposure.[8] Contaminated gloves should be replaced immediately. |
| Respiratory Protection | Use only in a properly operating chemical fume hood. | If the fume hood is unavailable or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Type ABEK) is required.[1][2] |
| General Hygiene | N/A | Do not eat, drink, or smoke in handling areas.[2][5] Wash hands thoroughly after handling the chemical.[1][2] Ensure an eyewash station and safety shower are readily accessible.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Handling Preparations:
-
Review the SDS: Read and understand the specific Safety Data Sheet provided by the supplier.
-
Designate a Handling Area: All work must be conducted in a designated area, inside a certified chemical fume hood.[1][7]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, reaction vessels, spill kit, and waste containers, before starting work.
-
Don PPE: Put on all required PPE as specified in the table above.
2. Handling the Chemical:
-
Container Inspection: Before opening, inspect the container for any damage or leaks.
-
Dispensing: Open and handle the container with care inside the fume hood to avoid generating dust or vapors.[2][9]
-
Transfer: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical. Avoid direct contact.
-
Storage: Keep containers tightly closed when not in use.[1][2][3] Store in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[1][2][9]
3. Post-Handling Procedures:
-
Decontamination: Clean the work surface and any contaminated equipment thoroughly.
-
Waste Collection: Place all waste, including contaminated consumables (e.g., pipette tips, wipes), into a designated, labeled hazardous waste container.
-
Doff PPE: Remove PPE carefully to avoid self-contamination, washing gloves before removal.[8]
-
Personal Hygiene: Wash hands and any exposed skin areas thoroughly with soap and water.[2][10]
Emergency and First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][4] |
| Skin Contact | Immediately remove all contaminated clothing.[5][10] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][5] Rinse mouth with water.[2] Call a poison control center or physician immediately for treatment advice.[1][2][5] |
Spill and Leak Procedures
1. Small Spills (in a fume hood):
-
Restrict access to the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5][7][11]
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[2][11]
-
Clean the spill area with a suitable solvent, followed by soap and water.
2. Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate all personnel from the affected area and alert others.[1]
-
Isolate: Isolate the spill area and prevent entry.[10]
-
Ventilate: If safe to do so, increase ventilation.
-
Report: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, properly labeled hazardous waste container.[2][3]
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste through an approved waste disposal plant.[2]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable local, state, and federal regulations.[12] Do not dispose of this chemical into drains or the environment.[1][2]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of aniline compounds from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sdfine.com [sdfine.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
